(4-Carbamoyl-3-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(4-carbamoyl-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXXEWDYAWOZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660285 | |
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-39-8 | |
| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, a carbamoyl group, and a fluorine atom on a phenyl ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative experimental protocol for its application, and visualizations of key chemical processes.
Chemical Properties
This compound, also known by its synonym 4-Borono-2-fluorobenzamide, is a solid material at room temperature. The presence of the electron-withdrawing fluorine atom and carbamoyl group influences the reactivity of the boronic acid, making it a versatile reagent in cross-coupling reactions.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 874288-39-8 | [1][2] |
| Molecular Formula | C₇H₇BFNO₃ | [1][2] |
| Molecular Weight | 182.94 g/mol | [2] |
| Appearance | Solid (form not specified in available literature) | General knowledge |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Spectral Data
While specific spectral data files are not publicly available, analytical characterization of this compound would typically involve the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the fluorine atom's environment.
-
MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.
-
IR (Infrared Spectroscopy): To identify functional groups such as the carbamoyl (C=O, N-H) and boronic acid (O-H, B-O) groups.
Synthesis
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. Below is a representative experimental protocol for its use in such a reaction.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., an aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst (0.01-0.05 eq) and add it to the reaction flask against a positive flow of the inert gas.
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycle of the Suzuki-Miyaura Reaction
Note: As no specific biological signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the fundamental chemical transformation in which it participates.
References
Technical Guide: (4-Carbamoyl-3-fluorophenyl)boronic acid
CAS Number: 874288-39-8
This technical guide provides a comprehensive overview of (4-Carbamoyl-3-fluorophenyl)boronic acid, a specialized chemical intermediate relevant to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of in-depth, publicly accessible research exclusively on this specific isomer, this guide presents the confirmed chemical identity and available data. Furthermore, to fulfill the user's request for detailed experimental protocols and conceptual diagrams, this document provides a detailed synthesis protocol for a closely related and well-documented analogue, 4-amino-3-fluorophenylboronic acid, which serves as a valuable methodological reference.
Compound Identification and Properties
This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a carbamoyl and a fluoro group on the phenyl ring imparts specific electronic and steric properties that can influence its reactivity and the characteristics of the resulting products.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 874288-39-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇BFNO₃ | [1][2][3][5] |
| Molecular Weight | 182.94 g/mol | [1][2][5] |
| Purity | Typically ≥97% or ≥98% | [1][5] |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
Applications in Research and Development
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential in several areas of chemical research:
-
Suzuki-Miyaura Coupling Reactions: As a substituted arylboronic acid, this compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The electron-withdrawing nature of the fluoro and carbamoyl groups can modulate the reactivity of the boronic acid.
-
Medicinal Chemistry: Fluorinated and carbamoyl-containing organic molecules are of high interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The carbamoyl group can participate in hydrogen bonding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Boronic acids themselves have shown a range of biological activities, including anticancer, antibacterial, and antiviral properties.
-
Materials Science: Arylboronic acids are used in the development of advanced materials, such as functional polymers and organic electronic components. The specific substitutions on this compound could be leveraged to create materials with tailored electronic and physical properties.
Referenced Experimental Protocol: Synthesis of a Structural Analogue
Given the absence of a detailed, published synthesis protocol for this compound, the following section provides a comprehensive experimental procedure for the synthesis of the closely related compound, 4-amino-3-fluorophenylboronic acid . This protocol, adapted from published literature, illustrates a common synthetic strategy for this class of compounds involving protection of a functional group, lithium-halogen exchange, borylation, and deprotection/hydrolysis.[6]
Synthesis of 4-amino-3-fluorophenylboronic acid
The synthesis is a multi-step process starting from 4-bromo-2-fluoroaniline.
Workflow for the Synthesis of 4-amino-3-fluorophenylboronic acid
Step 1: Protection of the Amine Group
-
Dissolve 4-bromo-2-fluoroaniline in a suitable dry solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Add a suitable protecting group reagent for the amine. A common strategy is the formation of a silyl-protected amine.
Step 2: Lithium-Halogen Exchange and Borylation
-
Cool the solution of the protected 4-bromo-2-fluoroaniline to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. The reaction progress is often indicated by a color change.
-
In a separate flask, cool a solution of trimethyl borate in dry tetrahydrofuran (THF) to -78 °C.
-
Transfer the freshly prepared aryl lithium species from the first flask to the trimethyl borate solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for a short period, then warm to room temperature.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by adding an acidic solution (e.g., 0.1 N HCl).
-
Stir the mixture overnight.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product, for example, by precipitation from a suitable solvent system (e.g., precipitation from ether/pentane) to obtain the final 4-amino-3-fluorophenylboronic acid.[6]
Conceptual Signaling Pathway and Experimental Workflow
While no specific signaling pathways involving this compound have been elucidated, boronic acids, in general, are known to interact with proteins, particularly as inhibitors of serine proteases. The boronic acid moiety can form a covalent, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.
Conceptual Inhibition of a Serine Protease by a Boronic Acid Derivative
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound.
References
(4-Carbamoyl-3-fluorophenyl)boronic Acid: A Technical Guide for Researchers
Introduction: (4-Carbamoyl-3-fluorophenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional structure, featuring a boronic acid group, a carbamoyl (carboxamide) group, and a fluorine atom on a phenyl ring, makes it a highly valuable reagent for creating complex molecules. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research. For professionals in drug discovery, this compound offers a versatile scaffold for developing novel therapeutics, particularly through its utility in carbon-carbon bond-forming reactions.
Molecular Structure and Physicochemical Properties
This compound, identified by the CAS Number 874288-39-8, possesses a well-defined molecular architecture that dictates its reactivity and utility.
The structure consists of a benzene ring substituted with three functional groups:
-
A boronic acid [-B(OH)₂] group at position 1.
-
A fluorine atom at position 3.
-
A carbamoyl [-C(=O)NH₂] group at position 4.
The electron-withdrawing nature of the fluorine and carbamoyl groups influences the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.
The quantitative properties of this compound are summarized below. Data for its isomer, (3-Carbamoyl-4-fluorophenyl)boronic acid, is included for comparison as it shares the same molecular formula and weight.
| Property | Value | Reference / Note |
| CAS Number | 874288-39-8 | For the title compound. |
| Molecular Formula | C₇H₇BFNO₃ | [1] |
| Molecular Weight | 182.95 g/mol | Computed for C₇H₇BFNO₃.[1] |
| Exact Mass | 183.0503014 Da | Computed for C₇H₇BFNO₃.[1] |
| Isomer CAS Number | 874219-34-8 | For (3-Carbamoyl-4-fluorophenyl)boronic acid.[1] |
While specific spectra for this compound are proprietary, the expected characteristics are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons, the amine (NH₂) protons of the carbamoyl group, and the hydroxyl (OH) protons of the boronic acid group. The aromatic signals would show splitting patterns influenced by the fluorine atom.
-
¹³C NMR: Resonances for the seven carbon atoms. The carbon attached to the boron atom may show a broad signal or be difficult to detect due to quadrupolar relaxation.[2]
-
¹⁹F NMR: A characteristic signal for the single fluorine atom, with coupling to adjacent aromatic protons.
-
¹¹B NMR: A signal in the typical region for arylboronic acids, often around δ 27-30 ppm.[2]
-
IR Spectroscopy: Characteristic absorption bands for O-H (boronic acid), N-H (amide), C=O (amide), B-O, and C-F bonds.
Experimental Protocols
This section details the common synthesis route and a primary application protocol for this compound.
The synthesis of this compound can be achieved via a multi-step process adapted from established methods for analogous compounds, such as 4-amino-3-fluorophenylboronic acid.[3] The logical workflow starts with a readily available halogenated precursor.
Methodology:
-
Starting Material: The synthesis begins with 4-bromo-2-fluorobenzamide.
-
Halogen-Metal Exchange: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-bromine exchange, generating a highly reactive aryllithium intermediate.
-
Borylation: A borate ester, such as trimethyl borate [B(OMe)₃], is added to the solution. The aryllithium species undergoes nucleophilic attack on the boron atom.
-
Hydrolysis: The reaction is quenched and then subjected to acidic hydrolysis (e.g., with aqueous HCl). This step converts the boronate ester intermediate into the final boronic acid product.
-
Purification: The crude product is extracted from the aqueous phase using an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield pure this compound.
This compound is a cornerstone reagent for the Suzuki-Miyaura reaction, a versatile method for forming C-C bonds.[4][5][6]
General Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), an aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress using techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final biaryl product is purified by column chromatography or recrystallization.
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a strategic tool for researchers, especially in medicinal chemistry and materials science.
The primary application of this boronic acid is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7][8][9] The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is one of the most widely used reactions in drug manufacturing for creating biaryl structures, a common motif in many drugs.[4][10]
The catalytic cycle for this pivotal reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11]
The inclusion of a fluorine atom is a deliberate strategy in medicinal chemistry.[12] Fluorine substitution can significantly enhance a drug candidate's properties by:
-
Improving Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, prolonging the drug's half-life.
-
Increasing Bioavailability: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.
-
Modulating Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, affecting the drug's binding affinity to its target.[12]
Phenylboronic acid (PBA) and its derivatives have gained attention for their ability to form reversible covalent bonds with diols. This property is exploited in targeted therapies, as many cancer cells overexpress glycoproteins rich in sialic acid, a diol-containing sugar.[13] PBA-functionalized molecules or nanoparticles can selectively bind to these cancer cells, enabling targeted drug delivery or enhanced imaging.[13] This makes compounds like this compound attractive for developing next-generation diagnostics and therapeutics.
References
- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]
- 10. archivemarketresearch.com [archivemarketresearch.com]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
(4-Carbamoyl-3-fluorophenyl)boronic acid synthesis route
An in-depth technical guide on the synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid is presented for researchers, scientists, and drug development professionals. This document outlines two robust synthetic pathways, providing detailed experimental protocols and a summary of quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorophenylboronic acid moiety allows for its use in Suzuki-Miyaura cross-coupling reactions to introduce the fluorinated carbamoylphenyl group into complex molecules. The carbamoyl group can act as a key hydrogen bond donor and acceptor, influencing the pharmacological properties of drug candidates. This guide details two primary synthetic routes starting from commercially available 4-bromo-2-fluorobenzoic acid.
Synthetic Pathways
Two primary routes for the synthesis of this compound are outlined below. Both pathways commence with the amidation of 4-bromo-2-fluorobenzoic acid to form 4-bromo-2-fluorobenzamide. The key differentiation lies in the method of introducing the boronic acid functionality: lithiation-borylation or palladium-catalyzed borylation.
Pathway 1: Synthesis via Lithiation-Borylation
This classic approach involves a halogen-metal exchange followed by reaction with a borate ester.
Caption: Lithiation-Borylation Synthesis Route.
Pathway 2: Synthesis via Palladium-Catalyzed Borylation
This modern approach utilizes a palladium catalyst for a milder and often more functional group-tolerant borylation.
Spectroscopic Data and Characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it presents expected spectral characteristics in structured tables, based on the known properties of its functional groups and data from closely related analogues.
Overview of this compound
This compound is a bifunctional molecule featuring a boronic acid moiety and a carbamoyl (carboxamide) group attached to a fluorinated phenyl ring. This substitution pattern makes it a valuable building block in drug discovery, particularly for creating covalent inhibitors and probes, and in the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on its chemical structure and spectroscopic data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.2 - 7.8 | m | 3H | Aromatic protons | The exact shifts and coupling constants will be influenced by the solvent and the electronic effects of the substituents. |
| ~7.8 - 7.4 | br s | 2H | -CONH₂ | Broad signal due to quadrupolar relaxation of the nitrogen; chemical shift can be highly dependent on solvent and concentration. |
| ~8.2 | br s | 2H | -B(OH)₂ | Broad, exchangeable signal; may not be observed in all deuterated solvents or may integrate to a different value depending on water content. |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~167 | C=O (Amide) | |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | Large coupling constant is characteristic of a direct C-F bond. |
| ~135 - 115 | Aromatic Carbons | Complex region with multiple signals; specific assignments require advanced NMR techniques (e.g., HSQC, HMBC). The carbon bearing the boronic acid group may be broad or unobserved. |
Table 3: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3400 - 3200 | N-H stretch (Amide) | Medium-Strong, Broad |
| ~3200 | O-H stretch (Boronic Acid) | Strong, Broad |
| ~1670 | C=O stretch (Amide I) | Strong |
| ~1600 | N-H bend (Amide II) | Medium |
| ~1400 | B-O stretch | Strong |
| ~1250 | C-F stretch | Strong |
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Species |
| ESI+ | [M+H]⁺ | C₇H₈BFNO₃⁺ |
| ESI+ | [M+Na]⁺ | C₇H₇BFNNaO₃⁺ |
| ESI- | [M-H]⁻ | C₇H₆BFNO₃⁻ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing exchangeable protons like those on the boronic acid and amide groups.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Collection: Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent system. A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.
-
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 5-10 L/min.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Compare the measured accurate mass to the theoretical mass calculated for the elemental formula (C₇H₇BFNO₃) to confirm the composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties and analytical procedures for this compound. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific laboratory instrumentation and analytical requirements.
An In-depth Technical Guide to the Safety and Handling of (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (4-Carbamoyl-3-fluorophenyl)boronic acid (CAS RN: 874288-39-8), a key building block in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound, also known as 4-Borono-2-fluorobenzamide, is a solid organic compound. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₇H₇BFNO₃ |
| Molecular Weight | 182.95 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in water[2] |
| Storage Temperature | Room Temperature[3] or 2-8°C[4] |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07: Exclamation mark[5] | Warning | H315: Causes skin irritation[6] |
| Eye Irritant (Category 2A) | GHS07: Exclamation mark[5] | Warning | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07: Exclamation mark[5] | Warning | H335: May cause respiratory irritation[6] |
| Acute Toxicity (Oral, Category 4) | GHS07: Exclamation mark[5] | Warning | H302: Harmful if swallowed |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7][8][9][10]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. Handle with impervious gloves.[7][12] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended.[10] |
Handling Procedures
-
Avoid contact with skin and eyes.[13]
-
Do not breathe dust.[13]
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[13]
-
Store at room temperature or under refrigeration (2-8°C), as specified by the supplier.[3][4]
First Aid and Emergency Procedures
In the event of exposure or accidental release, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention if you feel unwell.[8] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[8][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate personal protective equipment.
-
Sweep up and shovel into a suitable container for disposal.
-
Do not let the product enter drains.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of this compound, adapted from standard procedures for arylboronic acids.
Synthesis of this compound
This synthesis can be achieved through a multi-step process starting from a suitable halogenated precursor.
Caption: Synthetic workflow for this compound.
-
Halogen-Metal Exchange: Dissolve 4-bromo-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C. Add n-butyllithium dropwise and stir for 1-2 hours.
-
Borylation: To the resulting solution, add trimethyl borate dropwise at -78°C and allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with an aqueous acid (e.g., 2M HCl) and stir vigorously. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Amide Formation: The resulting (4-cyano-3-fluorophenyl)boronic acid can be converted to the corresponding carbamoyl derivative through controlled hydrolysis, for example, using hydrogen peroxide in the presence of a base like sodium hydroxide.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Analytical Methods
A reversed-phase HPLC method can be used for purity assessment.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Biological Activity and Potential Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, boronic acids are a well-documented class of enzyme inhibitors.[14] Phenylboronic acids, in particular, are known to act as inhibitors of serine proteases.[15] This inhibition occurs through the formation of a reversible covalent bond between the boronic acid and the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide-bond hydrolysis.[16][17]
The following diagram illustrates the proposed mechanism of serine protease inhibition.
Caption: Proposed mechanism of serine protease inhibition.
This inhibitory activity suggests that this compound could be a valuable tool for studying protease-mediated biological processes and may have potential applications in drug development, particularly in areas where serine proteases are implicated, such as cancer and viral diseases.[18][19]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated facility.
References
- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 [chemicalbook.com]
- 3. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid, a synthetic organoboron compound, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid moiety, a carbamoyl group, and a fluorine atom, suggest its potential as a versatile building block for the development of novel therapeutic agents. Boronic acids are well-established as "privileged structures" in medicinal chemistry, known for their ability to form reversible covalent bonds with the active sites of various enzymes, leading to potent and selective inhibition.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physicochemical properties, and potential biological activities, with a focus on its relevance to researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of a compound are fundamental to any research and development endeavor. This section details the nomenclature and key physicochemical properties of this compound.
IUPAC Name: this compound
Synonyms: 4-Borono-2-fluorobenzamide
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₇BFNO₃ | PubChem |
| Molecular Weight | 182.95 g/mol | PubChem |
| CAS Number | 874288-39-8 | PubChem |
The presence of the fluorine atom, an electron-withdrawing group, is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid, potentially enhancing its ability to interact with biological targets at physiological pH.[4]
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, based on established methods for the synthesis of similar arylboronic acids, a plausible synthetic route can be proposed. The most common approach involves the conversion of a corresponding aryl halide (e.g., a bromo- or iodo-substituted precursor) to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.
Proposed Synthetic Pathway:
A potential synthetic route could start from 4-bromo-2-fluorobenzamide. This precursor would undergo a lithium-halogen exchange reaction, and the resulting aryllithium species would then be quenched with a borate ester, such as trimethyl borate, followed by acidic workup to yield the final product.
Figure 2: Proposed synthesis of this compound.
General Experimental Protocol (Illustrative):
-
Step 1: Lithiation. To a solution of 4-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Step 2: Borylation. Trimethyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Step 3: Hydrolysis and Purification. The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography to afford this compound.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in publicly accessible literature, the broader class of boronic acids has been extensively studied, revealing significant therapeutic potential, particularly as enzyme inhibitors.[1][2]
Enzyme Inhibition:
The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction can lead to potent and selective inhibition of these enzymes, which are implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. Given its structure, this compound is a prime candidate for investigation as an inhibitor of various proteases. A recent study on a structurally similar compound, (3-Carbamoyl-4-fluorophenyl)boronic acid, demonstrated significant antiproliferative effects in prostate cancer models, suggesting a potential mechanism involving enzyme inhibition.[5]
Anticancer and Antiviral Potential:
Research on related compounds, such as (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid, has indicated potential anticancer and antiviral properties. These activities are often linked to the disruption of critical signaling pathways associated with tumor growth or viral replication. The unique combination of the boronic acid, carbamoyl, and fluoro substituents in this compound may confer a distinct biological activity profile.
Potential Signaling Pathway Involvement:
Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been shown to impact various signaling pathways critical for cancer cell survival and proliferation. These pathways include the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. While the specific signaling pathways modulated by this compound have not yet been elucidated, its potential as an enzyme inhibitor suggests it could influence pathways regulated by proteases or kinases.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Characteristics of (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical characteristics of (4-Carbamoyl-3-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry and drug development.[1][2][3] Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the closely related isomer, (3-Carbamoyl-4-fluorophenyl)boronic acid, for comparative purposes. The information is presented to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel boronic acid derivatives.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound and its isomer. It is important to note that some of the data for the target compound are computed, highlighting the need for experimental verification.
| Property | This compound | (3-Carbamoyl-4-fluorophenyl)boronic acid |
| CAS Number | 874288-39-8[4] | 874219-34-8[5][6] |
| Molecular Formula | C₇H₇BFNO₃[4] | C₇H₇BFNO₃[5][6] |
| Molecular Weight | 182.95 g/mol [4] | 182.95 g/mol [5][6] |
| Appearance | Solid (form not specified) | Off-white to white powder |
| Melting Point | Data not available | 257 - 259 °C[6] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Safety and Handling
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7][9]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local regulations.
-
It is highly recommended to consult the SDS for a closely related compound and to perform a thorough risk assessment before handling.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, the following representative protocols are based on general methods for the synthesis and analysis of arylboronic acids.[10][11][12]
This protocol outlines a general palladium-catalyzed borylation of an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromo-2-fluorobenzamide) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).
-
Purify the crude boronic acid by recrystallization or column chromatography.
NMR spectroscopy is a primary technique for the structural elucidation of boronic acids.[13][14][15][16]
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration and splitting patterns of these signals will help confirm the substitution pattern on the phenyl ring. The broad singlet for the B(OH)₂ protons is often observed.
¹¹B NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Analysis: ¹¹B NMR is particularly useful for confirming the presence of the boronic acid moiety. A signal in the range of δ 19-30 ppm is characteristic of a trigonal planar boronic acid.[14][15]
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Analysis: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron atom will have a characteristic chemical shift.
¹⁹F NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Analysis: For fluorinated compounds, ¹⁹F NMR is essential to confirm the presence and position of the fluorine atom.
Applications in Drug Discovery
Boronic acids are a significant class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors.[1][2][3][17] The boron atom can form a reversible covalent bond with catalytic residues, such as serine or threonine, in the active site of enzymes. This property has been exploited in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1] this compound, as a functionalized arylboronic acid, represents a potential scaffold for the design of novel enzyme inhibitors.
The following diagram illustrates a general workflow for identifying enzyme inhibitors from a compound library, a process where a compound like this compound could be screened.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 5. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Commercial Suppliers of (4-Carbamoyl-3-fluorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (4-Carbamoyl-3-fluorophenyl)boronic acid (CAS No. 874219-34-8), a key building block in medicinal chemistry and materials science. This document offers a comparative summary of suppliers, insights into its primary application in Suzuki-Miyaura cross-coupling reactions, a detailed experimental protocol, and visualizations to aid in experimental design and understanding.
Introduction
This compound is a substituted aromatic boronic acid. The presence of the fluoro and carbamoyl functional groups on the phenyl ring makes it a valuable reagent for introducing this specific moiety into more complex molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1]
Commercial Availability
A survey of chemical suppliers indicates that this compound is readily available from a variety of commercial sources. The purity and available quantities vary among suppliers, catering to a range of needs from small-scale research and development to larger-scale synthetic campaigns. Below is a summary of offerings from several key suppliers. Pricing is subject to change and may not be publicly listed; therefore, direct inquiry is often necessary for the most accurate and up-to-date information.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (now MilliporeSigma) | 874219-34-8 | ≥97% | 250 mg, 1 g |
| Combi-Blocks | 874219-34-8 | 98% | Inquire for details |
| AstaTech | 874219-34-8 | 95% | 0.25 g |
| Manchester Organics | 874219-34-8 | Not specified | Inquire for details |
| GlobalChemMall | 874219-34-8 | Not specified | Inquire for details |
| Fisher Scientific | 874219-34-8 | 97% | 250 mg, 1 g |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data.
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.[2]
A general schematic for the Suzuki-Miyaura coupling reaction is as follows:
Caption: General schematic of a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene and a solution of potassium carbonate (2.0 eq) in water. The typical solvent ratio is toluene:water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a commercially accessible and valuable reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, making it a vital tool for researchers in drug discovery and materials science. This guide provides a starting point for sourcing this compound and implementing it in synthetic workflows. For specific applications, further optimization of the reaction conditions may be necessary.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-carbamoyl-3-fluorophenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of the fluorine atom and the carbamoyl group can significantly influence the electronic properties and biological activity of the resulting molecules.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[1][2] It is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]
The fluorine substituent on the phenyl ring of this compound acts as an electron-withdrawing group, which can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[3][4] This often leads to higher yields and faster reaction times.
Reaction Components and Conditions
A successful Suzuki coupling reaction depends on the careful selection of several key components. Below is a summary of common catalysts, bases, and solvent systems used for similar transformations, which can serve as a starting point for optimizing the reaction with this compound.
| Component | Examples | Typical Concentration/Amount | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, PCy₃) | 1-10 mol% | The choice of catalyst and ligand is critical and substrate-dependent. For challenging couplings, more advanced catalyst systems may be required.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2-3 equivalents | The base is required to activate the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction yield.[7] |
| Solvent System | Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF/H₂O | Varies | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reaction components.[8][9] |
| Aryl Halide/Triflate | Aryl bromides, iodides, chlorides, and triflates | 1.0 equivalent | The reactivity of the halide partner generally follows the trend: I > Br > OTf > Cl.[2] |
| Boronic Acid | This compound | 1.1-1.5 equivalents | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |
| Temperature | Room Temperature to 110 °C | - | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.[7][8] |
| Reaction Time | 1 to 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[8] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Generalized Suzuki Coupling Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) to the flask.
-
Degas the resulting mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-Carbamoyl-3-fluorophenyl)boronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid is a critical building block in the synthesis of targeted kinase inhibitors, most notably Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutant kinase. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this boronic acid derivative in the synthesis and evaluation of kinase inhibitors targeting the MAPK/ERK signaling pathway.
Mechanism of Action and Signaling Pathway
Vemurafenib is a selective inhibitor of the BRAFV600E mutant protein kinase, a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3][4] In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling cellular processes like proliferation and survival.[5] However, in a significant percentage of melanomas and other cancers, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and proliferation.[3][6][7]
Vemurafenib competitively binds to the ATP-binding site of the mutated BRAFV600E kinase, inhibiting its activity.[1][4] This action blocks the downstream phosphorylation of MEK and ERK, thereby suppressing the aberrant signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAFV600E mutation.[5][8]
Experimental Protocols
Protocol 1: Synthesis of Vemurafenib via One-Pot Borylation/Suzuki Coupling
This protocol is adapted from a microwave-assisted one-pot borylation/Suzuki reaction, providing an efficient route to Vemurafenib.[9]
Materials:
-
This compound
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
Dioxane/water mixture
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Borylation: Add a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents) to the mixture. Seal the vessel and heat in a microwave reactor at a specified temperature (e.g., 100 °C) for a designated time (e.g., 30 minutes) to facilitate the borylation reaction.
-
Suzuki Coupling: After cooling the reaction mixture, add this compound (1.2 equivalents) and an additional portion of the palladium catalyst and base.
-
Reaction: Reseal the vessel and heat again in the microwave reactor under controlled conditions (e.g., 120 °C for 60 minutes) to drive the Suzuki cross-coupling reaction.
-
Workup and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Vemurafenib.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure to determine the inhibitory activity of synthesized compounds against a target kinase.[10]
Materials:
-
Synthesized kinase inhibitor (e.g., Vemurafenib)
-
Recombinant BRAFV600E kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare a kinase reaction buffer containing the recombinant BRAFV600E kinase and the appropriate substrate. Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer. Add the serially diluted inhibitor to the wells. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the synthesized inhibitor on the proliferation of cancer cells.
Materials:
-
BRAFV600E mutant melanoma cell line (e.g., A375)
-
Wild-type BRAF cell line (e.g., HEK293T) for selectivity assessment
-
Complete cell culture medium
-
Synthesized kinase inhibitor
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A375 and HEK293T cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the inhibitor concentration.
Quantitative Data
The following tables summarize key quantitative data for Vemurafenib.
Table 1: In Vitro Inhibitory Activity of Vemurafenib
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| BRAFV600E | Biochemical | 31 | [5] |
| BRAF (wild-type) | Biochemical | 100 | [5] |
| CRAF | Biochemical | 48 | [5] |
Table 2: Cellular Activity of Vemurafenib
| Cell Line | BRAF Status | Assay Type | IC50 (nM) | Reference |
| A375 | V600E | Proliferation | 85 | |
| Malme-3M | V600E | Proliferation | 120 | |
| SK-MEL-28 | V600E | Proliferation | 200 | |
| WM266.4 | V600E | Proliferation | 150 | |
| HEK293T | Wild-type | Proliferation | >10,000 |
Table 3: Pharmacokinetic Properties of Vemurafenib
| Parameter | Value | Reference |
| Bioavailability | ~49% | |
| Time to Cmax | ~4 hours | |
| Half-life (t1/2) | ~57 hours | |
| Protein Binding | >99% | |
| Metabolism | Primarily CYP3A4 | |
| Excretion | Mainly feces (~94%) |
Visualizations
Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant kinase.
Caption: Workflow for the synthesis of Vemurafenib.
Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.
References
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjoncology.com [vjoncology.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Carbamoyl-3-fluorophenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique structural features, including the boronic acid moiety, a carbamoyl group, and a fluorine atom, contribute to its utility in developing potent and selective enzyme inhibitors. The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent inhibition. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of a drug candidate. This document provides an overview of its application, focusing on its role in the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), along with relevant experimental protocols and data.
Application in IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[1] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[2][3] Consequently, IRAK4 has emerged as a significant therapeutic target.[4]
The this compound moiety has been successfully incorporated into potent and selective IRAK4 inhibitors. The carbamoyl group can participate in hydrogen bonding interactions within the kinase active site, while the fluorophenyl group can engage in favorable interactions with hydrophobic pockets and contribute to improved drug-like properties.
Signaling Pathway of IRAK4
The signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) leads to the activation of IRAK4, which in turn phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Inhibitors containing the this compound moiety can effectively block this pathway.
Quantitative Data of IRAK4 Inhibitors
The following table summarizes the in vitro potency of representative IRAK4 inhibitors that incorporate the this compound or a closely related moiety. This data highlights the contribution of this structural fragment to high-affinity binding.
| Compound ID | Structure (Core) | IRAK4 IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Zimlovisertib (PF-06650833) | Isoquinoline derivative | 0.2 | 2.4 (PBMC assay) | [2] |
| Emavusertib | Pyrimidine derivative | 57 | - | [2] |
| Zabedosertib (BAY 1834845) | Pyridopyridazine derivative | 3.55 | - | [2] |
| Compound 22 | 2,3-dihydrobenzofuran derivative | 8.7 | 248 (OCI-LY10 cells) | [5] |
Experimental Protocols
Synthesis of this compound
Protocol Outline:
-
Lithium-Halogen Exchange: Dissolve 4-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of n-butyllithium or tert-butyllithium in an appropriate solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Borylation: To the resulting aryl lithium species at -78 °C, add a solution of a trialkyl borate, such as trimethyl borate, in anhydrous THF. Allow the reaction to stir at low temperature before gradually warming to room temperature.
-
Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir overnight to hydrolyze the boronate ester to the desired boronic acid.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
IRAK4 Kinase Activity Assay (Biochemical)
This protocol is a generalized method to determine the in vitro potency of a compound containing the this compound moiety against recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Myelin Basic Protein)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and peptide substrate in kinase buffer to the desired concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for IRAK4 Inhibition
This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Isolate PBMCs from human blood and plate them in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the cells. Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block for the development of enzyme inhibitors, particularly for kinases such as IRAK4. Its structural features enable the design of potent and selective drug candidates for the treatment of inflammatory and autoimmune diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of novel inhibitors incorporating this important chemical moiety.
References
- 1. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents | springermedizin.de [springermedizin.de]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 3. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (4-Carbamoyl-3-fluorophenyl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluoro and carbamoyl groups can significantly influence the physicochemical and biological properties of the resulting molecules.
The following sections detail a general experimental protocol, a summary of expected yields with various coupling partners, and a visualization of the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. The yields are based on typical results obtained for similar fluorinated arylboronic acids under optimized conditions.[1][2][3] The reactivity generally follows the order of I > Br > Cl for the leaving group on the coupling partner.[4]
| Entry | Aryl Halide Partner | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide | 80-90 |
| 3 | 4-Bromobenzonitrile | 4'-Cyano-2-fluoro-[1,1'-biphenyl]-4-carboxamide | 75-85 |
| 4 | Methyl 4-bromobenzoate | Methyl 2'-fluoro-4'-carbamoyl-[1,1'-biphenyl]-4-carboxylate | 70-80 |
| 5 | 1-Bromo-3-nitrobenzene | 2-Fluoro-3'-nitro-[1,1'-biphenyl]-4-carboxamide | 65-75 |
| 6 | 2-Bromopyridine | 2-Fluoro-4-(pyridin-2-yl)benzamide | 70-85 |
| 7 | 3-Bromothiophene | 2-Fluoro-4-(thiophen-3-yl)benzamide | 75-90 |
| 8 | 4-Chloroacetophenone | 4'-Acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxamide | 50-70 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a generalized method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C).[5] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction as described in the protocol.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CN101857517A - A method for preparing fluorinated biaryl compounds in pure aqueous solution - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Reactions with (4-Carbamoyl-3-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing (4-Carbamoyl-3-fluorophenyl)boronic acid. This electron-deficient boronic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), including PARP inhibitors like Niraparib.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] However, the electronic properties of the coupling partners can significantly influence reaction kinetics. Electron-deficient boronic acids, such as this compound, can present challenges due to a slower rate of transmetalation. Therefore, careful optimization of the catalytic system and reaction conditions is crucial for achieving high yields and purity.
This document outlines recommended starting conditions, a detailed experimental protocol, and a general reaction workflow for the successful application of this compound in Suzuki coupling reactions with a variety of aryl and heteroaryl halides.
Data Presentation: Recommended Reaction Parameters
The following table summarizes the key experimental parameters for a successful Suzuki-Miyaura coupling reaction with this compound. These conditions are based on established protocols for structurally similar electron-deficient boronic acids and provide a robust starting point for optimization.[2]
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%) | Dichloromethane complex of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a common and effective catalyst for this type of coupling. Other catalysts like Pd(PPh₃)₄ or Buchwald-type catalysts can also be explored. |
| Base | K₂CO₃ (2.0-3.0 equiv.) | Potassium carbonate is a moderately strong base effective in promoting the reaction. Other bases such as Cs₂CO₃ or K₃PO₄ can be used, especially for less reactive coupling partners. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 5:1 v/v) | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[2] |
| Temperature | 90-110 °C | Elevated temperatures are generally required to drive the reaction to completion, especially with less reactive aryl chlorides.[3] |
| Reaction Time | 8-24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | It is crucial to perform the reaction under an inert atmosphere to prevent the degradation of the palladium catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.[2]
Materials:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Halide (1.0 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water to the reaction vessel in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the halide).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all components are well-mixed.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Amide Bond Formation Using (4-Carbamoyl-3-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly valued in the construction of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active molecules. The presence of a fluorine atom and a carbamoyl group on the phenyl ring influences the electronic properties of the boronic acid, enhancing its catalytic activity in dehydrative amide coupling reactions. These electron-withdrawing substituents increase the Lewis acidity of the boron center, facilitating the activation of carboxylic acids towards nucleophilic attack by amines. This document provides detailed application notes and adapted protocols for the use of this compound as a catalyst in amide bond formation.
Core Principles of Boronic Acid-Catalyzed Amidation
Arylboronic acids, particularly those bearing electron-withdrawing groups, have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. This method serves as a green and efficient alternative to traditional coupling reagents, which often generate stoichiometric amounts of byproducts. The catalytic cycle is generally understood to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The removal of water is crucial to drive the equilibrium towards amide formation.
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. This compound is a valuable building block in medicinal chemistry, not only for its role in amide coupling but also as a scaffold that can be incorporated into the final drug molecule. The carbamoyl moiety can participate in hydrogen bonding interactions with biological targets, while the fluorinated phenyl ring can improve physicochemical properties. This reagent is particularly useful in the synthesis of complex molecules where mild reaction conditions are paramount to preserve sensitive functional groups.
Experimental Protocols
Note: The following protocol is an adapted general procedure based on the use of structurally similar fluorinated arylboronic acids as catalysts for amide bond formation. Optimization of reaction conditions (temperature, reaction time, solvent, and catalyst loading) may be necessary for specific substrates.
General Protocol for Amide Bond Formation Catalyzed by this compound
This protocol describes a general method for the coupling of a carboxylic acid with an amine using this compound as a catalyst.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (catalyst)
-
Anhydrous toluene (or other suitable azeotroping solvent like xylene)
-
Dean-Stark apparatus or molecular sieves (activated 4 Å)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and this compound (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (0.2 M concentration with respect to the carboxylic acid).
-
Water Removal:
-
Method A (Dean-Stark): Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Method B (Molecular Sieves): Add activated 4 Å molecular sieves (approximately 200 mg per mmol of carboxylic acid) to the flask and equip it with a reflux condenser.
-
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter the mixture and wash the sieves with ethyl acetate.
-
If a Dean-Stark apparatus was used, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for boronic acid-catalyzed amide formation, based on literature for analogous catalysts.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 5 | Toluene | 18 | >90 |
| 2 | Phenylacetic Acid | Morpholine | 5 | Toluene | 24 | 85-95 |
| 3 | 4-Nitrobenzoic Acid | Aniline | 10 | Xylene | 24 | 70-85 |
| 4 | Boc-Alanine | Methyl L-phenylalaninate | 5 | Toluene | 16 | >90 |
Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Proposed catalytic cycle for amide bond formation.
Caption: Step-by-step experimental workflow.
Application Notes: (4-Carbamoyl-3-fluorophenyl)boronic acid as a Fragment in Drug Discovery
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for the Use of (4-Carbamoyl-3-fluorophenyl)boronic Acid in Solid-Phase Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in many pharmaceutical agents. This document provides a detailed protocol for the utilization of (4-Carbamoyl-3-fluorophenyl)boronic acid in a solid-phase Suzuki-Miyaura coupling reaction to generate novel biaryl compounds. The carbamoyl and fluoro substituents on the boronic acid offer valuable pharmacophoric features and opportunities for further chemical modification.
The solid-phase approach detailed herein allows for the efficient coupling of the boronic acid to a resin-bound aryl halide, followed by straightforward purification of the intermediate product through simple washing steps. Subsequent cleavage from the solid support yields the desired biaryl product, which can then be purified to a high degree. This methodology is amenable to the parallel synthesis of compound libraries for high-throughput screening.
Experimental Protocols
This protocol outlines a three-stage process:
-
On-Resin Suzuki-Miyaura Coupling: Reaction of resin-bound 4-bromobenzoate with this compound.
-
Cleavage from Solid Support: Release of the biaryl product from the resin.
-
Purification: Purification of the final product.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Bromobenzoyl NovaGel™ Resin | MilliporeSigma | 100-200 mesh, ~0.8 mmol/g loading |
| This compound | Combi-Blocks | >97% purity |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous, ≥99% |
| 1,4-Dioxane | Acros Organics | Anhydrous, 99.8% |
| N,N-Dimethylformamide (DMF) | EMD Millipore | HPLC grade |
| Dichloromethane (DCM) | Macron Fine Chem. | ACS grade |
| Methanol (MeOH) | J.T. Baker | HPLC grade |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | 99% |
| Triisopropylsilane (TIS) | Alfa Aesar | 99% |
| Diethyl ether | VWR Chemicals | Anhydrous |
| Acetonitrile (ACN) | Honeywell | HPLC grade |
Stage 1: On-Resin Suzuki-Miyaura Coupling
This procedure describes the palladium-catalyzed coupling of this compound to a commercially available 4-bromobenzoyl-functionalized resin.
Protocol:
-
Resin Swelling: In a fritted solid-phase synthesis vessel, swell the 4-Bromobenzoyl NovaGel™ resin (1.0 g, ~0.8 mmol) in 1,4-dioxane (10 mL) for 30 minutes at room temperature with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (5.0 eq., 4.0 mmol, 732 mg), Tetrakis(triphenylphosphine)palladium(0) (0.1 eq., 0.08 mmol, 92 mg), and potassium carbonate (10.0 eq., 8.0 mmol, 1.1 g) in a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Coupling Reaction: Drain the solvent from the swollen resin and add the reagent solution to the synthesis vessel.
-
Incubation: Seal the vessel and heat the reaction mixture to 80-100 °C for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon) with continuous agitation.[1]
-
Washing: After cooling the reaction to room temperature, drain the reaction mixture. Wash the resin sequentially with the following solvents (3 x 10 mL each): 1,4-dioxane/water (1:1), 1,4-dioxane, DMF, DCM, and MeOH.
-
Drying: Dry the resin under high vacuum for at least 4 hours.
Workflow for On-Resin Suzuki Coupling:
Stage 2: Cleavage from Solid Support
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the biaryl product from the Wang-type linker of the NovaGel™ resin.
Protocol:
-
Resin Preparation: Place the dried resin from Stage 1 into a clean, dry reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For 1 g of resin, use 10 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[2][3]
-
Product Collection: Filter the resin through a fritted funnel and collect the filtrate.
-
Resin Wash: Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the crude product with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
Logical Flow of Product Cleavage:
Stage 3: Purification
The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water (1:1).
-
HPLC Conditions:
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Data Presentation
The following table presents representative quantitative data for a solid-phase Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, which serves as a model for the expected outcome with this compound.
| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Purity (crude) | Yield (isolated) | Reference |
| Resin-bound 4-bromobenzoate + Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | ~70-80% | ~60-75% | [1] |
| Resin-bound 5-bromoindole-2-carboxylate + Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 90 | 16 | 73% | Not specified | [4] |
| 4-Bromotoluene + Phenylboronic acid (solution phase) | Pd(OAc)₂ (2) | K₂CO₃ | H₂O/Ethanol | Reflux | 1 | >95% | 95% | [5] |
Note: Yields and purities are highly dependent on the specific substrates, resin, and reaction conditions. The data provided should be used as a general guideline.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful implementation of this compound in solid-phase Suzuki-Miyaura cross-coupling reactions. The described workflow, from on-resin coupling to final purification, offers a robust and efficient method for the synthesis of novel biaryl compounds. This protocol is particularly valuable for the generation of compound libraries in drug discovery and medicinal chemistry programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application of (4-Carbamoyl-3-fluorophenyl)boronic acid in Bioconjugation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Carbamoyl-3-fluorophenyl)boronic acid is a versatile reagent for bioconjugation, enabling the stable linkage of molecules to proteins and other biomolecules. Its unique structure, featuring a boronic acid moiety, a carbamoyl group, and a fluorine substituent, offers multiple avenues for conjugation and potential advantages in terms of reactivity and stability. This document provides detailed application notes and experimental protocols for the use of this compound in two key bioconjugation strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling for site-specific protein labeling and carbodiimide-mediated amide bond formation for the synthesis of antibody-drug conjugates (ADCs).
Introduction
Bioconjugation is a fundamental technology in drug development, diagnostics, and biomedical research, enabling the creation of complex biomolecular structures with tailored functions. Arylboronic acids have emerged as valuable tools in this field due to their diverse reactivity and biocompatibility. This compound possesses distinct functional groups that can be exploited for various bioconjugation approaches. The boronic acid group is a versatile handle for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of stable carbon-carbon bonds under biocompatible conditions. The carbamoyl group provides a site for amide bond formation, a common strategy for attaching payloads to biomolecules. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the boronic acid, potentially enhancing its performance in cross-coupling reactions.
This application note details the synthesis of this compound and provides comprehensive protocols for its application in protein labeling and antibody-drug conjugation.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 4-amino-3-fluorobenzoic acid. The synthetic scheme involves the protection of the amino group, followed by conversion of the carboxylic acid to a primary amide, and finally, installation of the boronic acid functionality via a Sandmeyer-type reaction or a Palladium-catalyzed borylation. A plausible synthetic route is outlined below.
Caption: Plausible synthetic route for this compound.
Application 1: Site-Specific Protein Labeling via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been adapted for bioconjugation.[1] This protocol describes the labeling of a protein containing a site-specifically incorporated aryl halide (e.g., 4-iodophenylalanine) with a fluorescent dye functionalized with this compound.
Experimental Protocol
Materials:
-
Protein containing 4-iodophenylalanine (Protein-I)
-
This compound functionalized with a fluorescent dye (Dye-BA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium complex)
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Quenching solution: N-acetylcysteine solution (100 mM)
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Dissolve the Protein-I in degassed PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of Dye-BA in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Prepare fresh solutions of the palladium catalyst and base in degassed PBS.
-
Conjugation Reaction:
-
To the protein solution, add the base to the desired final concentration (e.g., 50 mM sodium carbonate).
-
Add the Dye-BA solution to the protein solution at a molar excess (e.g., 10-50 equivalents).
-
Initiate the reaction by adding the palladium catalyst (e.g., 50-200 µM final concentration).
-
Incubate the reaction at 37°C for 2-4 hours with gentle shaking, under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quenching: Add the N-acetylcysteine solution to quench the reaction and chelate any remaining palladium.
-
Purification: Purify the protein conjugate using a desalting column or SEC to remove unreacted dye, catalyst, and other small molecules.
-
Characterization:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at the protein's maximum (e.g., 280 nm) and the dye's maximum absorbance wavelength.
-
Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.
-
Caption: Experimental workflow for protein labeling via Suzuki-Miyaura coupling.
Representative Quantitative Data
The following table summarizes representative data for the Suzuki-Miyaura labeling of a model protein.
| Parameter | Value |
| Protein Concentration | 2 mg/mL |
| Dye-BA Excess | 30 equivalents |
| Palladium Catalyst | 100 µM Pd(PPh₃)₄ |
| Reaction Time | 3 hours |
| Labeling Efficiency | > 90% |
| Final Yield | ~85% |
| Degree of Labeling (DOL) | ~1.0 |
Application 2: Antibody-Drug Conjugate (ADC) Synthesis via Amide Coupling
The carbamoyl group of this compound can be utilized for conjugation through amide bond formation, a widely used strategy in the synthesis of ADCs. This protocol describes the conjugation of a cytotoxic drug containing a primary amine to an antibody via a linker functionalized with this compound. The carboxylic acid on the linker is activated using EDC/NHS chemistry to react with the amine on the drug.
Experimental Protocol
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker with a terminal carboxylic acid (Linker-COOH)
-
Amine-containing cytotoxic drug (Drug-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical Instruments: UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, mass spectrometer
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a concentration of 5-10 mg/mL.
-
Linker-Drug Conjugate Synthesis:
-
Dissolve Linker-COOH in an organic solvent (e.g., DMF).
-
Activate the carboxylic acid by adding EDC and Sulfo-NHS in MES buffer.
-
Add Drug-NH₂ to the activated linker solution and stir at room temperature for 2-4 hours.
-
Purify the Linker-Drug conjugate by HPLC.
-
-
Antibody Conjugation:
-
This protocol assumes a linker that can be attached to the antibody via a different functionality, for instance, a maleimide group on the linker reacting with reduced cysteines of the antibody. For the purpose of this protocol, we will assume the carbamoyl nitrogen is part of a linker system that has been pre-conjugated to the drug.
-
Alternatively, if the carbamoyl group itself is to be used for conjugation, it would likely need to be hydrolyzed to a carboxylic acid first, and then activated with EDC/NHS to react with an amine-containing drug or linker.
-
-
Purification of ADC: Purify the ADC from unreacted Linker-Drug and other small molecules using SEC or TFF.
-
Characterization:
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Representative Quantitative Data
The following table presents typical quantitative data for the synthesis of an ADC.
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| Linker-Drug to Antibody Ratio | 5:1 |
| Reaction Time | 4 hours |
| Conjugation Yield | > 95% |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Purity (HIC-HPLC) | > 98% |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions for bioconjugation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising reagent for bioconjugation, offering multiple functionalities for the covalent modification of biomolecules. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in site-specific protein labeling via Suzuki-Miyaura coupling and in the synthesis of antibody-drug conjugates through amide bond formation. The versatility of this reagent, combined with the robustness of the described conjugation chemistries, makes it a valuable addition to the bioconjugation toolbox for applications in research, diagnostics, and therapeutics. Further optimization of reaction conditions for specific biomolecular targets will likely lead to even more efficient and precise bioconjugates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-Carbamoyl-3-fluorophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (4-Carbamoyl-3-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation with this electron-deficient boronic acid.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | 1. Inefficient Catalyst System: The electron-withdrawing fluoro and carbamoyl groups on the boronic acid can deactivate the palladium catalyst. | • Switch to a more electron-rich and bulky phosphine ligand: Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. • Use a pre-formed catalyst: Palladacycles like G3 or G4 precatalysts can improve catalytic activity and consistency. |
| 2. Inappropriate Base: The choice and strength of the base are critical for the transmetalation step. | • Use a stronger base: Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. • Ensure proper solubility of the base: The choice of solvent should ensure at least partial solubility of the chosen base. | |
| 3. Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier for this challenging coupling. | • Increase the reaction temperature: Electron-deficient boronic acids often require higher temperatures (e.g., 80-110 °C) to facilitate the reaction. | |
| Significant Protodeboronation (Loss of Boronic Acid) | 1. Presence of Water: Excess water in the reaction mixture can lead to the cleavage of the C-B bond. | • Use anhydrous solvents and reagents: Ensure all solvents are thoroughly dried and reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen). • Minimize water content in the base: If using an aqueous base solution, use the minimum amount necessary or consider using an anhydrous base. |
| 2. Incompatible Base: Some bases can accelerate the rate of protodeboronation. | • Screen different bases: The optimal base will be a balance between promoting the desired coupling and minimizing side reactions. Weaker bases might be beneficial if protodeboronation is severe. | |
| Formation of Homocoupled Byproduct | 1. Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. | • Thoroughly degas all solvents: Use techniques like sparging with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen. • Maintain a strict inert atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. |
| 2. Inefficient Cross-Coupling: If the desired cross-coupling is slow, homocoupling can become a more competitive pathway. | • Optimize catalyst and ligand: A more active catalyst system can accelerate the cross-coupling rate relative to homocoupling. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: The presence of two electron-withdrawing groups, the fluoride atom and the carbamoyl group, reduces the nucleophilicity of the carbon atom attached to the boron. This makes the crucial transmetalation step in the Suzuki catalytic cycle slower and more difficult, often leading to lower yields compared to electron-rich or sterically unhindered boronic acids.
Q2: What are the best starting conditions for a Suzuki coupling with this boronic acid?
A2: A good starting point would be to use a modern palladium precatalyst such as a Buchwald G3 or G4 palladacycle with a suitable phosphine ligand (e.g., SPhos or XPhos), a strong base like potassium phosphate (K₃PO₄), and an anhydrous aprotic solvent like dioxane or toluene. The reaction should be conducted under a strict inert atmosphere at an elevated temperature, typically in the range of 80-110 °C.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the desired product.
Q4: I am seeing a new spot on my TLC that is not my starting material or product. What could it be?
A4: A common byproduct in Suzuki reactions is the homocoupled product of the boronic acid. This occurs when two molecules of the boronic acid react with each other. Another possibility is the protodeboronated starting material, where the boronic acid group is replaced by a hydrogen atom.
Quantitative Data from Literature
The following table summarizes experimental data for Suzuki coupling reactions involving this compound found in the patent literature. This data can serve as a reference for expected yields under specific conditions.
| Aryl Halide/Pseudohalide | Boronic Acid Equivalents | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Pyrimidine | 2.5 | Not specified | Not specified | Not specified | Not specified | Not specified | 40 | [1] |
Note: The patent literature often does not disclose the full details of the reaction conditions. The provided data is based on the available information.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for your specific substrates.
General Protocol for a Small-Scale Suzuki Coupling Reaction
-
Preparation of the Reaction Vessel: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-2.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., a G3 palladacycle, 1-5 mol%) and the degassed solvent (e.g., dioxane or toluene).
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids can often be attributed to a few critical factors. Begin with a systematic check of your reagents and reaction setup:
-
Reagent Quality and Stability: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner plays a crucial role. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[2]
-
Solvent and Base Purity: Always use anhydrous and thoroughly degassed solvents, as the presence of oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure that the base used is of high purity.
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent catalyst deactivation.[1][3] Your reaction vessel must be properly purged with an inert gas, such as argon or nitrogen.
Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids, leading to reduced yields.[1] Several strategies can be employed to mitigate this side reaction:
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can offer protection against premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration and, consequently, the rate of protodeboronation.[1]
-
Anhydrous Conditions: While Suzuki reactions are often performed in aqueous mixtures, minimizing the amount of water can reduce the rate of protodeboronation. The use of anhydrous conditions with a suitable base can be beneficial.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1] Careful monitoring of the reaction progress is essential to avoid prolonged exposure to conditions that favor this side reaction.
Q3: What are the best practices for choosing a catalyst system for coupling with electron-deficient boronic acids?
A3: The choice of the catalyst system is critical for the success of Suzuki reactions with electron-deficient boronic acids, which often exhibit slower rates of transmetalation.[2]
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may show lower activity for challenging substrates and require higher temperatures.[2] Modern Buchwald-type precatalysts (e.g., G3/G4) are often more efficient for activating the catalyst.[3]
-
Ligands: Bulky, electron-rich ligands are essential for promoting the coupling of electron-deficient substrates. Buchwald-type biarylphosphine ligands such as XPhos and SPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[3]
-
Catalyst Loading: Typical catalyst loading ranges from 1-2 mol% for highly active systems like Pd(OAc)₂/SPhos, while less active catalysts like Pd(PPh₃)₄ may require 2-5 mol%.[2]
Q4: How does the choice of base affect the reaction outcome with electron-deficient boronic acids?
A4: The base plays a crucial role in the transmetalation step, and its choice can significantly impact the reaction yield. For electron-deficient boronic acids, a stronger base is often necessary to facilitate the challenging transmetalation.[3]
-
Strong Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for promoting high reaction rates in Suzuki couplings.[2][3]
-
Moderate Bases: K₂CO₃ is a commonly used and effective base of moderate strength.[2]
-
Organic Bases: In anhydrous conditions, an organic base like triethylamine (Et₃N) can be useful, although its weaker basicity may not be sufficient for less reactive substrates.[2]
Troubleshooting Guide
Problem: Low Yield with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[3] They are also more prone to decomposition.[3]
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2[2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2[2] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[2] | Lower activity for challenging substrates, requires higher temperatures.[2] | 2-5[2] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type systems.[2] | 1-3 |
Table 2: Comparison of Bases for Suzuki Coupling with Electron-Deficient Boronic Acids
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[2] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength.[2] |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions.[2] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions; may be too weak for some substrates.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Stability of (4-Carbamoyl-3-fluorophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (4-Carbamoyl-3-fluorophenyl)boronic acid in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often accelerated by the presence of water, strong bases, high temperatures, and certain metal catalysts.
-
Boroxine Formation: The dehydration and trimerization of boronic acid molecules to form a cyclic anhydride called a boroxine. While boroxines can sometimes participate in coupling reactions, their formation can lead to issues with solubility and inconsistent reactivity.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent plays a critical role in the stability of boronic acids. Protic solvents, especially in the presence of base, can facilitate protodeboronation. Aprotic solvents are generally preferred for long-term storage of solutions. However, for reactions like Suzuki-Miyaura coupling, a mixture of an aprotic organic solvent and an aqueous base is often required, making it a balance between reactivity and stability.
Q3: What is protodeboronation and what are the best practices to minimize it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. To minimize this side reaction:
-
Use anhydrous conditions when possible.
-
Opt for weaker or non-aqueous bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[1]
-
If compatible with your reaction, consider running it at a lower temperature.[1]
-
For challenging reactions, using a protected form of the boronic acid, such as a MIDA boronate, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][2][3]
Q4: What is boroxine formation and should I be concerned about it?
A4: Boroxine formation is the reversible self-condensation of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms. In many synthetic applications, boroxines are in equilibrium with the monomeric boronic acid and can act as competent coupling partners. However, their formation can sometimes lead to solubility issues. If you suspect boroxine formation is problematic, adding a controlled amount of water can shift the equilibrium back towards the boronic acid.[1]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions of this compound should be prepared fresh in a suitable anhydrous aprotic solvent. If short-term storage is necessary, store the solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield or Incomplete Reaction | Degradation of the boronic acid via protodeboronation. | Use anhydrous solvents, select a weaker base (e.g., Cs₂CO₃, KF), lower the reaction temperature, or consider using a MIDA boronate derivative for slow release.[1][2][3] |
| Formation of boroxine leading to poor solubility. | Add a small, controlled amount of water to the reaction mixture to shift the equilibrium back to the boronic acid.[1] | |
| Inconsistent Reactivity or Solubility | The presence of varying amounts of boroxine in the solid or solution. | Before use in a reaction, consider dissolving the boronic acid in a solvent mixture containing a small amount of water to ensure it is in the monomeric form, then proceed with the reaction under anhydrous conditions if required. |
| Appearance of Unknown Impurities in Analytical Data (e.g., LC-MS, NMR) | Oxidative degradation of the boronic acid. | Ensure all solvents are deoxygenated, and run reactions under an inert atmosphere. |
| On-column hydrolysis during HPLC analysis. | Use a column with reduced silanol activity and a mobile phase without a pH modifier to minimize on-column hydrolysis.[4] |
Stability of this compound in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in different classes of solvents based on general principles for arylboronic acids.
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway(s) |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Protodeboronation, Boroxine Formation |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good | Minimal degradation under anhydrous conditions. |
| Non-Polar | Toluene, Hexanes | Good | Minimal degradation under anhydrous conditions. |
Note: Stability is highly dependent on temperature, presence of light, and dissolved oxygen.
Experimental Protocols
Protocol for Forced Degradation Study of this compound by HPLC-UV
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical HPLC method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the working solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the working solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[5]
4. HPLC Analysis:
-
Analyze the stressed samples alongside a non-stressed control sample.
-
A generic gradient method can be employed and optimized as needed:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Assess peak purity to ensure the method is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Key degradation pathways for the boronic acid.
References
Common side reactions with (4-Carbamoyl-3-fluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (4-Carbamoyl-3-fluorophenyl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Catalyst Inactivity: The active catalytic species for Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air and may have degraded.
-
Recommendation: Use a fresh batch of the palladium catalyst or consider using a more robust, air-stable precatalyst. Ensure proper handling and storage of the catalyst to maintain its activity.[1]
-
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1]
-
Recommendation: Thoroughly degas the solvent and ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon.[1]
-
-
Reagent Purity and Stability: The purity of both the aryl halide and the boronic acid is crucial. Boronic acids can degrade over time, especially if they are susceptible to protodeboronation.[1]
-
Recommendation: Verify the purity of your starting materials. Consider using freshly acquired or purified reagents.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often linked. The base needs to be strong enough to facilitate the transmetalation step but not so strong as to cause the degradation of the starting materials or product.[1]
-
Recommendation: For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
-
Issue 2: Significant Protodeboronation Observed
Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids like this compound.[2][3][4]
Possible Causes and Solutions:
-
Strong Base in Aqueous Media: Strong bases in the presence of water can accelerate the rate of protodeboronation.[1]
-
Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
-
Presence of Water: Water acts as the proton source for this side reaction.
-
Recommendation: Employing anhydrous reaction conditions can significantly reduce the extent of protodeboronation.[1]
-
-
High Reaction Temperature: Elevated temperatures can sometimes promote protodeboronation.
-
Recommendation: If possible, try running the reaction at a lower temperature for a longer duration.
-
-
Boronic Acid Instability: The inherent instability of the boronic acid under the reaction conditions can be a major factor.
-
Recommendation: One strategy to overcome this is the "slow release" of the boronic acid from a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[3] Alternatively, the boronic acid can be protected with diethanolamine to form a more stable adduct that can be used directly in the coupling reaction.[5]
-
Issue 3: Formation of Homocoupling Product
Homocoupling is the dimerization of the boronic acid, leading to a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[6]
Possible Causes and Solutions:
-
Oxygen in the Reaction Mixture: As mentioned earlier, oxygen can facilitate the homocoupling of boronic acids.[1]
-
Recommendation: Rigorous degassing of the solvent and maintaining an inert atmosphere throughout the reaction are crucial.[1]
-
-
Use of Pd(II) Precatalyst: The reduction of Pd(II) to the active Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.
-
Recommendation: Using a Pd(0) source directly might mitigate this issue.
-
-
Electron-Deficient Boronic Acids: Electron-deficient arylboronic acids can be more prone to homocoupling.[7]
-
Recommendation: Careful optimization of the reaction conditions, including the choice of ligand and base, can help to favor the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling (formation of a symmetrical biaryl from two molecules of the boronic acid).[1][3][6] Both side reactions consume the boronic acid, leading to a lower yield of the desired cross-coupled product.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The presence of the electron-withdrawing carbamoyl and fluoro groups makes this boronic acid electron-deficient. This can make it more susceptible to certain side reactions like protodeboronation and homocoupling under specific conditions.[7] However, the electron-withdrawing nature can also be beneficial in some cases, potentially influencing the rate of the desired cross-coupling reaction.
Q3: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A general starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. A common base is K₂CO₃ or Cs₂CO₃, and a typical solvent system is a mixture of an organic solvent (like dioxane, THF, or DMF) and water. The reaction is usually heated. However, due to the potential for side reactions, it is highly recommended to perform a small-scale optimization of the reaction conditions (base, solvent, temperature, and catalyst/ligand system).
Q4: Can I use anhydrous conditions to prevent protodeboronation?
A4: Yes, using anhydrous solvents and reagents can significantly reduce or eliminate protodeboronation since water is the primary proton source for this side reaction.[1]
Q5: Are there any alternative reagents to this compound that might be more stable?
A5: Yes, if instability is a major issue, you can consider using the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can release the boronic acid in situ under the reaction conditions.[3] Protecting the boronic acid with diethanolamine is another effective strategy.[5]
Data Presentation
Table 1: General Troubleshooting Summary for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive Catalyst | Use fresh, air-stable catalyst; ensure proper handling. |
| Oxygen Contamination | Degas solvent and use an inert atmosphere. | |
| Impure Reagents | Verify the purity of starting materials. | |
| Suboptimal Base/Solvent | Screen different bases and solvents. | |
| Protodeboronation | Strong Base/Aqueous Conditions | Use a milder base (e.g., K₂CO₃, KF); use anhydrous conditions. |
| High Temperature | Attempt the reaction at a lower temperature. | |
| Inherent Instability | Use a more stable boronic acid derivative (e.g., MIDA ester, trifluoroborate). | |
| Homocoupling | Oxygen Presence | Rigorously exclude oxygen from the reaction. |
| Pd(II) Precatalyst | Consider using a Pd(0) source directly. |
Table 2: Illustrative Impact of Base on Protodeboronation of Arylboronic Acids *
| Base | Relative Rate of Protodeboronation |
| NaOH | High |
| K₃PO₄ | High |
| K₂CO₃ | Moderate |
| KF | Low |
*This table provides a general trend. The actual rates will depend on the specific substrate, solvent, and temperature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Preparation: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (4-Carbamoyl-3-fluorophenyl)boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (4-Carbamoyl-3-fluorophenyl)boronic acid. The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl amides, which are important scaffolds in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a Suzuki-Miyaura reaction with this compound?
A1: Common impurities include unreacted this compound, the unreacted aryl halide coupling partner, homocoupled byproducts of both starting materials, protodeboronated side-products (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude mixture.
Q2: What is the initial step to take after the reaction is complete?
A2: The first step is a standard aqueous work-up. This involves diluting the reaction mixture with an organic solvent such as ethyl acetate and washing with water or brine. This procedure removes the majority of inorganic salts and water-soluble impurities.
Q3: How can I remove unreacted this compound from the crude product?
A3: Unreacted boronic acids can often be removed by performing a basic wash during the work-up. By washing the organic layer with a mild aqueous base (e.g., 1M NaOH), the boronic acid can be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
Q4: My product is very polar and streaks during silica gel chromatography. What can I do?
A4: Streaking on silica gel is common for polar compounds like amides. To mitigate this, you can try a more polar eluent system, such as a gradient of methanol in dichloromethane.[1] Adding a small amount of a modifier to the mobile phase can also help. For acidic impurities, adding a small amount of acetic or formic acid can improve separation, while for basic impurities, adding triethylamine or ammonium hydroxide is often effective.[2] Alternatively, reversed-phase chromatography can be a better option for highly polar compounds.[1]
Q5: Is recrystallization a suitable purification method for biaryl amides?
A5: Yes, recrystallization can be a very effective method for purifying solid biaryl amides, especially for removing minor impurities. The choice of solvent is crucial. Polar solvents like ethanol, acetone, or acetonitrile, or a mixed solvent system, are often good starting points for amides.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with starting material | Insufficient separation on TLC. Eluent system is not optimal. | Re-screen for a new eluent system. Try a different solvent system (e.g., toluene/acetone instead of hexanes/ethyl acetate). A shallower gradient during elution may also improve separation. |
| Product streaks badly on the column | The product is highly polar and interacting strongly with the acidic silica gel. | Use a more polar eluent system (e.g., methanol/dichloromethane). Add a modifier to the eluent (e.g., 0.1-2.0% triethylamine or acetic acid depending on the nature of the compound and impurities).[2] Consider using a different stationary phase like alumina or reversed-phase silica.[1] |
| Product does not elute from the column | The product is too polar for the chosen eluent system and is irreversibly adsorbed onto the silica. | Switch to a more aggressive, polar eluent system, such as 10% ammonium hydroxide in methanol, mixed with dichloromethane.[1] If the product is still retained, reversed-phase chromatography is the recommended alternative. |
| Low recovery of the product | The product may be partially soluble in the eluent at room temperature, leading to loss in the combined fractions. The compound may have decomposed on the silica gel. | Ensure complete elution by checking all fractions with TLC before combining. If decomposition is suspected, test the stability of the compound on a small amount of silica beforehand. Deactivating the silica gel with a base or using a less acidic stationary phase can prevent decomposition. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The solution is supersaturated, and the product is coming out of solution above its melting point. The presence of impurities is inhibiting crystallization. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Try adding a seed crystal of the pure product. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The product is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes turbid, then add a few drops of the hot solvent to clarify and allow to cool slowly. |
| Low yield of recovered crystals | Too much solvent was used initially. The product has significant solubility in the solvent even at low temperatures. Crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then performing a hot filtration before cooling. A second recrystallization may be necessary to achieve high purity. |
Data Presentation
The following tables provide representative data for the purification of a model biaryl amide, 4'-carbamoyl-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile, synthesized via Suzuki-Miyaura coupling of this compound and 3-bromobenzonitrile.
Table 1: Comparison of Purification Methods
| Purification Method | Recovery Yield (%) | Final Purity (%) | Notes |
| Flash Chromatography | 85 | >98 (by HPLC) | Eluent: Gradient of 0-10% Methanol in Dichloromethane. |
| Recrystallization | 75 | >99 (by HPLC) | Solvent: Ethanol/Water. |
Table 2: Flash Chromatography Conditions and Results
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution: 0% to 10% Methanol in Dichloromethane over 20 column volumes |
| Loading Method | Dry loading onto silica gel |
| Observed Elution | Product elutes at approximately 5% Methanol in Dichloromethane |
| Isolated Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure to obtain a solid or oil. To this, a small amount of silica gel is added, and the mixture is further concentrated until a free-flowing powder is obtained. This is the "dry load."
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent (in this case, 100% dichloromethane).
-
Loading: The dry load is carefully added to the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol to 10%. Fractions are collected throughout the elution process.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified biaryl amide.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude solid product is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. Water can also be added dropwise as an anti-solvent until the solution becomes cloudy, followed by gentle heating to re-dissolve the precipitate before slow cooling.
-
Isolation: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The crystals are washed with a small amount of ice-cold ethanol to remove any remaining soluble impurities and then dried under vacuum to a constant weight.
Mandatory Visualization
References
Preventing protodeboronation of fluorinated phenylboronic acids.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with fluorinated phenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Fluorinated phenylboronic acids are particularly susceptible to this reaction due to the electron-withdrawing nature of fluorine atoms, which increases the Lewis acidity of the boron center and can facilitate the cleavage of the C-B bond, especially under basic conditions.[3][4]
Q2: How does pH influence the rate of protodeboronation?
A2: The pH of the reaction medium is a critical factor in the stability of fluorinated phenylboronic acids.[2] Protodeboronation is often accelerated under basic conditions (high pH) due to the formation of the more reactive arylboronate anion.[3][5] However, for some heteroaromatic boronic acids, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic species.[6] In such cases, both acidic and basic conditions can surprisingly slow down this decomposition pathway.[6] It is crucial to understand the specific stability profile of your fluorinated phenylboronic acid with respect to pH.
Q3: What are the common signs of protodeboronation in my reaction?
A3: The primary indicator of protodeboronation is a low yield of your desired cross-coupled product, accompanied by the formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom. You can detect this byproduct using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Appearance of a new, often less polar, spot corresponding to the deboronated compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Identification of a mass corresponding to the protodeboronated starting material or coupled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of signals corresponding to the aromatic proton that has replaced the boronic acid group.
Q4: How can I improve the stability of my fluorinated phenylboronic acid during storage?
A4: To ensure the long-term stability of your fluorinated phenylboronic acids, proper storage is essential. These compounds should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation. For particularly sensitive compounds, refrigeration is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield in Suzuki-Miyaura coupling | Protodeboronation of the fluorinated phenylboronic acid. | 1. Protect the boronic acid: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium organotrifluoroborate.[2][8] 2. Optimize reaction conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, and ensure anhydrous conditions.[7] 3. Use a highly active catalyst system: Employ a modern palladium precatalyst with a bulky, electron-rich phosphine ligand to accelerate the cross-coupling reaction, outcompeting protodeboronation.[6][9] |
| Inconsistent results between batches | Degradation of the boronic acid during storage or handling. | 1. Verify reagent purity: Use fresh, high-purity fluorinated phenylboronic acid. 2. Ensure proper storage: Store the boronic acid under an inert atmosphere in a cool, dry place.[7] 3. Handle reagents carefully: Minimize exposure to air and moisture, especially when preparing reaction mixtures. |
| Formation of significant deboronated byproduct | Reaction conditions are too harsh, favoring protodeboronation. | 1. Screen milder bases: Switch from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or CsF. 2. Lower the reaction temperature: If the desired coupling can proceed at a lower temperature, this will often reduce the rate of protodeboronation.[6] 3. Switch to a "slow-release" strategy: Use a MIDA boronate or organotrifluoroborate which releases the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[2][10] |
| Reaction is sluggish and incomplete | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under argon or nitrogen to prevent catalyst oxidation.[9] 2. Use a fresh, high-quality catalyst and ligand. 3. Consider increasing the catalyst loading for challenging substrates.[9] |
Data Presentation
The stability of fluorinated phenylboronic acids and their corresponding esters is highly dependent on the substitution pattern and the pH of the medium. The following table summarizes the half-lives (t½) for the protodeboronation of various fluorinated phenylboronic acids and their pinacol esters at different pH values. This data is crucial for selecting the appropriate reaction conditions and deciding whether protection of the boronic acid is necessary.
Table 1: Half-lives (t½) for Protodeboronation of Fluorinated Phenylboronic Acids and their Pinacol Esters
| Compound | pH 7 | pH 13 |
| Boronic Acids | ||
| 2-Fluorophenylboronic acid | > 1 week | ~ 2 hours |
| 3-Fluorophenylboronic acid | > 1 week | ~ 1 day |
| 4-Fluorophenylboronic acid | > 1 week | > 1 week |
| 2,6-Difluorophenylboronic acid | > 1 week | ~ 30 seconds |
| Pentafluorophenylboronic acid | > 1 week | < 3 milliseconds |
| Pinacol Esters | ||
| 2-Fluorophenylboronic acid pinacol ester | > 1 week | ~ 1 week |
| 2,6-Difluorophenylboronic acid pinacol ester | > 1 week | ~ 1 hour |
Data extracted and adapted from J. Am. Chem. Soc. 2021, 143, 37, 15320–15334.[11] Conditions: 50% aqueous dioxane, 70 °C.[12]
Experimental Protocols
Here we provide detailed methodologies for key experiments aimed at preventing protodeboronation.
Protocol 1: Conversion of a Fluorinated Phenylboronic Acid to its Pinacol Ester
This protocol describes a general method for the protection of a fluorinated phenylboronic acid as its more stable pinacol ester.
-
Materials:
-
Fluorinated phenylboronic acid (1.0 eq)
-
Pinacol (1.0-1.2 eq)
-
Anhydrous toluene or heptane
-
Dean-Stark apparatus or molecular sieves
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated phenylboronic acid and pinacol.
-
Add a sufficient amount of anhydrous toluene or heptane to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling Using a Fluorinated Phenylboronic Acid Pinacol Ester
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation by using a stable pinacol ester.
-
Materials:
-
Aryl halide (1.0 eq)
-
Fluorinated phenylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like XPhos Pd G3; 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, 2-MeTHF)
-
-
Procedure:
-
Oven-dry all glassware and cool under a stream of inert gas (argon or nitrogen).
-
To a Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the fluorinated phenylboronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: "Slow-Release" Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol utilizes an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid, minimizing its concentration and thus reducing protodeboronation.[10]
-
Materials:
-
Fluorinated phenyl-MIDA boronate (1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium precatalyst (e.g., XPhos-Pd-G3; 5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 eq)
-
Copper(II) acetate (Cu(OAc)₂; 50 mol%) - optional, can enhance reactivity
-
Diethanolamine (DEA; 1.0 eq) - optional, can enhance reactivity
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the fluorinated phenyl-MIDA boronate, aryl halide, palladium precatalyst, and potassium phosphate. If using, add Cu(OAc)₂.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.125 M with respect to the aryl halide.
-
If using, add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing protodeboronation.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Couplings with Amide-Containing Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving amide-containing boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an amide-containing boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with amide-containing boronic acids can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity and Ligand Choice: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species. For amide-containing boronic acids, particularly those with ortho-substituents, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often crucial to promote the reaction.[1]
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Amide-containing boronic acids can be susceptible to degradation, including protodeboronation, especially under basic aqueous conditions.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of your starting materials or product. A screening of different bases and solvents is often necessary.
Q2: I am observing significant protodeboronation of my amide-containing boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge, particularly with boronic acids bearing electron-withdrawing groups like amides. To minimize this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, K₃PO₄, or KF.[2]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to anhydrous reaction conditions can significantly reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation. The boronic acid is then generated in situ under the reaction conditions.
-
Diethanolamine Adducts: Forming a diethanolamine adduct of the boronic acid creates a stable, crystalline solid that is less prone to protodeboronation and can often be used directly in the coupling reaction.[1]
Q3: My reaction with an ortho-amidoarylboronic acid is not working. Could there be a specific issue with this substitution pattern?
A3: Yes, ortho-amidoarylboronic acids present unique challenges. The primary issue is the potential for the amide group to act as a chelating ligand to the palladium catalyst. This can form a stable, inactive palladacycle, effectively sequestering the catalyst from the catalytic cycle and halting the reaction.
To overcome this, consider the following:
-
Bulky Ligands: Employing bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can sterically disfavor the formation of the inhibitory chelating complex and promote the desired catalytic turnover.[1]
-
N-Alkylation of the Amide: If possible, modifying your synthetic route to use an N-alkylated amide can reduce its chelating ability.
-
Higher Temperatures: More forcing reaction conditions, such as higher temperatures, may be necessary to overcome the energy barrier imposed by the chelation. However, this must be balanced with the potential for thermal decomposition of your substrates.
Q4: What are the recommended starting conditions for a Suzuki coupling with a new amide-containing boronic acid?
A4: A good starting point for optimization would be to use a modern palladium precatalyst and a bulky phosphine ligand.
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or a precatalyst such as XPhos Pd G3 (1-2 mol%) with a bulky, electron-rich ligand like XPhos or SPhos (2-4 mol%).
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.
If this initial setup fails, a systematic screening of different bases, solvents, and ligands is recommended.
Troubleshooting Flowchart
References
Catalyst selection for challenging Suzuki couplings with (4-Carbamoyl-3-fluorophenyl)boronic acid
Topic: Catalyst Selection for Suzuki Couplings with (4-Carbamoyl-3-fluorophenyl)boronic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the electron-deficient this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving low yields or failing completely?
A1: The this compound is considered a challenging substrate due to its electronic properties. The presence of two electron-withdrawing groups (the fluoro and carbamoyl groups) deactivates the boronic acid. This deactivation slows down the crucial transmetalation step in the Suzuki catalytic cycle, which is often the rate-determining step for such substrates.[1][2] Furthermore, electron-deficient boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[3]
Q2: What is the best initial palladium catalyst and ligand system to screen for this coupling?
A2: For challenging, electron-deficient boronic acids, it is critical to use a catalyst system that can facilitate the difficult oxidative addition and transmetalation steps.[4] Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are highly recommended.[5] These systems rapidly generate the active Pd(0) catalytic species, which can improve reaction rates and yields.[3][4]
Excellent starting points include:
-
Buchwald Gen 3 or Gen 4 Precatalysts: For example, XPhos Pd G3 or SPhos Pd G4. These precatalysts are designed for stability and efficient generation of the active catalyst, even at room temperature.[3]
-
Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, or RuPhos are electron-rich, which promotes oxidative addition, and sterically hindered, which encourages the final reductive elimination step.[4][5]
Q3: How should I select the optimal base and solvent for this reaction?
A3: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6] For electron-deficient boronic acids, stronger bases are often required.[1]
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][6] They are sufficiently basic to promote the reaction without causing significant degradation of sensitive substrates.
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 10:1 ratio) is a very common and effective solvent system.[1] Other options include THF/water or toluene/water. The water is crucial for activating the boronic acid with the base.[2]
Q4: I am observing a significant amount of boronic acid homocoupling (biaryl byproduct). What causes this and how can I minimize it?
A4: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[4] Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted side reaction.[1] To prevent this, it is imperative to:
-
Thoroughly Degas Solvents: Use methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or a series of freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of argon or nitrogen.[1]
-
Use High-Purity Reagents: Ensure the palladium catalyst has not decomposed during storage.
Q5: My reaction starts but appears to stall before completion. What are the likely causes and solutions?
A5: Reaction stalling can be due to several factors. The primary suspects are catalyst decomposition or substrate/product inhibition.
-
Catalyst Decomposition: The active Pd(0) species can be unstable. Using a more robust precatalyst (e.g., G3 or G4 palladacycles) can improve catalyst lifetime.[2][4]
-
Insufficient Base: Ensure at least 2-3 equivalents of a strong base like K₃PO₄ are used.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and substrate degradation.[1] A typical range to explore is 80–110 °C. If stalling occurs, sometimes lowering the temperature can paradoxically improve the final yield by preserving the catalyst.
Data Presentation
Table 1: Recommended Catalyst Systems for Initial Screening
| Palladium Precatalyst | Ligand | Recommended Base | Solvent System (v/v) | Typical Temp. (°C) |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane / H₂O (10:1) | 80 - 110 |
| SPhos Pd G4 | SPhos | Cs₂CO₃ | THF / H₂O (10:1) | 80 - 100 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene / H₂O (10:1) | 90 - 110 |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane / H₂O (10:1) | 80 - 110 |
Table 2: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Inactive Catalyst2. Insufficiently strong base3. Slow transmetalation | 1. Use a modern precatalyst (e.g., XPhos Pd G3/G4).[3]2. Switch to K₃PO₄ or Cs₂CO₃.[1]3. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos).[5] |
| Significant Homocoupling | Oxygen contamination in the reaction mixture. | 1. Rigorously degas all solvents.2. Ensure a leak-proof inert atmosphere setup.[1][4] |
| Reaction Stalls | 1. Catalyst decomposition.2. Insufficient base. | 1. Use a more stable precatalyst; consider a slightly lower temperature.2. Ensure 2-3 equivalents of base are present. |
| Protodeboronation | Boronic acid instability, often exacerbated by excess water or high temperature. | 1. Use an anhydrous solvent system if possible, or minimize the amount of water.2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[7] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction (1.0 mmol scale)
This protocol outlines a general procedure for screening catalyst systems for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, ~0.1 M concentration)
-
Degassed water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of argon or nitrogen, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (e.g., 9 mL) via syringe, followed by degassed water (e.g., 1 mL). The mixture should be stirred to ensure homogeneity.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Managing impurities in the synthesis of (4-Carbamoyl-3-fluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Carbamoyl-3-fluorophenyl)boronic acid. The information is designed to help manage impurities and address common challenges encountered during its synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield or Incomplete Reaction
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete lithiation or Grignard formation | Ensure starting materials (e.g., 4-bromo-2-fluorobenzamide) are dry and the reaction is conducted under strictly anhydrous conditions. Use freshly titrated organolithium or Grignard reagents. |
| Inefficient borylation | Add the borate ester (e.g., triisopropyl borate) slowly at a low temperature (typically -78 °C) to control the exothermic reaction and prevent side reactions. |
| Degradation of the boronic acid | Minimize reaction time and work-up under mild acidic conditions. Avoid prolonged exposure to strong acids or bases. |
| Protodeboronation | Use aprotic solvents and ensure all reagents and equipment are free of water. Work-up should be performed at low temperatures. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation and Removal |
| Boroxine | Dehydration of the boronic acid (self-condensation of three molecules).[1][2][3] | Can be reversed by dissolving the crude product in a solvent system containing water and recrystallizing.[4][5] Co-evaporation with a water-miscible solvent like methanol can also help break down the boroxine. |
| Protodeboronation Product (2-Fluorobenzamide) | Cleavage of the C-B bond by a proton source (e.g., water, acidic conditions).[6][7][8] | Maintain anhydrous reaction conditions. Use of boronic esters (e.g., pinacol esters) can reduce susceptibility to protodeboronation.[8] Purification by chromatography or recrystallization can remove this impurity. |
| Starting Material (e.g., 4-bromo-2-fluorobenzamide) | Incomplete reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Can be removed by chromatography or recrystallization. |
| Homocoupling Product | Palladium-catalyzed coupling of two boronic acid molecules during subsequent reactions (e.g., Suzuki coupling). | Degas reaction mixtures thoroughly to remove oxygen. Use of appropriate palladium catalysts and ligands can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The most prevalent impurities are the corresponding boroxine (the cyclic trimeric anhydride) and the protodeboronated product (2-fluorobenzamide).[6][7][8] You may also find unreacted starting materials or byproducts from side reactions depending on your specific synthetic route.
Q2: How can I detect the presence of boroxine in my product?
A2: Boroxines can often be detected by NMR spectroscopy. In the ¹H NMR spectrum, you may observe broader peaks for the aromatic protons compared to the pure boronic acid. In ¹¹B NMR, the boroxine will have a different chemical shift than the boronic acid. The presence of water can cause the boroxine signals to diminish and the boronic acid signals to sharpen as the equilibrium shifts.
Q3: What is the best way to remove the boroxine impurity?
A3: The formation of boroxines is a reversible dehydration process.[1][2][3] To remove this impurity, you can dissolve the crude product in a solvent mixture containing water and then recrystallize it. Another effective method is to dissolve the crude material in a solvent like methanol and then remove the solvent under reduced pressure. This process can be repeated a few times to ensure complete conversion of the boroxine back to the boronic acid.
Q4: My boronic acid is degrading during purification. What can I do to prevent this?
A4: Boronic acids can be sensitive to both acidic and basic conditions, as well as prolonged heating.[6][7][8] For chromatographic purification, consider using a buffered mobile phase or a rapid technique like flash chromatography to minimize contact time with the stationary phase. If recrystallizing, try to use a solvent system that allows for crystallization at a lower temperature. Conversion to a more stable derivative, like a pinacol ester, for purification can also be a good strategy.
Q5: What are the recommended storage conditions for this compound?
A5: To prevent dehydration to the boroxine and potential degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is often recommended).[9]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Impurities
This method is a general guideline and may require optimization for your specific equipment and sample matrix.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. |
Protocol 2: Recrystallization for the Purification of this compound
This protocol is a starting point for developing a recrystallization procedure. The optimal solvent system will depend on the impurity profile.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures. Good candidates for single-solvent recrystallization will show low solubility at room temperature and high solubility when heated. For two-solvent recrystallization, find a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. Common solvent systems for polar boronic acids include water/ethanol, water/acetonitrile, or ethyl acetate/heptane.[10][11]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot "solvent" (or the solvent in which it is soluble) to achieve complete dissolution. If a single solvent is used, ensure it is near its boiling point.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Heat the mixture for a few minutes and then filter it hot through a celite pad to remove the carbon.
-
Crystallization:
-
Single-solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Two-solvent: Slowly add the "anti-solvent" to the dissolved product until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Formation pathways for common impurities of this compound.
References
- 1. 874288-39-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. 874288-39-8|this compound|BLD Pharm [bldpharm.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Hydrolysis of (4-Carbamoyl-3-fluorophenyl)boronic acid during reactions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance and troubleshooting for experiments involving (4-Carbamoyl-3-fluorophenyl)boronic acid, with a specific focus on addressing its potential for hydrolysis (protodeboronation) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound during reactions?
A1: The main stability concern is its susceptibility to hydrolysis, also known as protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 3-fluorobenzamide as a byproduct.[1] This process is often promoted by aqueous basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3]
Q2: How do the fluoro and carbamoyl substituents affect the stability of the boronic acid?
A2: Both the fluorine atom and the carbamoyl group are electron-withdrawing. These substituents increase the Lewis acidity of the boron atom, making the boronic acid more susceptible to nucleophilic attack by hydroxide ions, which can initiate the protodeboronation process, particularly under basic conditions.[3][4] For aromatic boronic acids with electron-withdrawing groups, a dissociative mechanism that generates a transient aryl anion may also contribute to protodeboronation.[1]
Q3: I am observing a significant amount of 3-fluorobenzamide in my reaction mixture. What are the likely causes?
A3: The presence of 3-fluorobenzamide strongly indicates that protodeboronation of your this compound has occurred. The most common contributing factors include:
-
Aqueous basic conditions: Water and a base are key ingredients for this undesired side reaction.[1][2][3]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Prolonged reaction times: The longer the boronic acid is exposed to hydrolytic conditions, the more byproduct can form.
-
Suboptimal catalyst activity: If the rate of the desired cross-coupling reaction is slow, the competing protodeboronation reaction can become more significant.[1]
Q4: How can I minimize the hydrolysis of this compound in my Suzuki-Miyaura coupling reaction?
A4: To minimize hydrolysis, you can employ several strategies:
-
Use of boronic esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[5]
-
Anhydrous conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation by eliminating water.
-
"Slow-release" strategy: Using a protected boronic acid derivative, like a MIDA boronate, allows for the slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.[1][5][6]
-
Careful selection of base: The choice of base is critical. In some cases, a weaker base may be sufficient to promote the desired reaction while minimizing hydrolysis.
-
Optimize reaction parameters: Fine-tuning the reaction temperature and time can help to favor the cross-coupling reaction over protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Significant hydrolysis of the boronic acid. | Confirm the presence of the protodeboronated byproduct (3-fluorobenzamide) by LC-MS or NMR. Implement strategies to minimize hydrolysis as outlined in the FAQs. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to prevent deactivation. | |
| Poor quality of reagents. | Verify the purity of all starting materials, including the aryl halide and the boronic acid. | |
| Presence of a major byproduct identified as 3-fluorobenzamide | Protodeboronation of this compound. | Switch to anhydrous reaction conditions. Consider converting the boronic acid to its pinacol or MIDA ester. |
| Reaction conditions are too harsh. | Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. | |
| Reaction is sluggish or stalls | Insufficient activation of the boronic acid. | Ensure the chosen base is appropriate for the reaction. The base is necessary to activate the boronic acid for transmetalation.[7] |
| Catalyst inhibition. | Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is designed to minimize hydrolysis by using the more stable pinacol ester derivative of the boronic acid.
Reagents:
-
Aryl halide (1.0 eq.)
-
This compound pinacol ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using this compound MIDA Ester
This protocol is recommended for particularly challenging couplings where protodeboronation is a significant concern. The slow in-situ hydrolysis of the MIDA ester provides a low concentration of the active boronic acid.[5][6]
Reagents:
-
Aryl halide (1.0 eq.)
-
This compound MIDA ester (1.2 eq.)
-
Palladium catalyst (e.g., a suitable Buchwald or other high-activity catalyst, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the aryl halide, this compound MIDA ester, palladium catalyst, and base in a reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress. Note that "slow-release" reactions may require longer reaction times.
-
Once the reaction is complete, cool to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents for introducing fluorinated aryl motifs, significantly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The Influence of Fluorination on Physicochemical Properties and Reactivity
Fluorine's high electronegativity imparts unique properties to phenylboronic acids, primarily by altering the electronic environment of the boronic acid moiety.
-
Acidity (pKa) : The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid.[2][3] This effect is highly dependent on the position of the fluorine substituent. The acidity increase is most pronounced with ortho and meta substitution, while a para-fluoro substituent has a less significant impact due to the partial compensation of inductive withdrawal by the resonance effect.[2] In some cases, an ortho-fluorine can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, further enhancing acidity.[2] The pKa for fluorinated phenylboronic acids can range from 6.17 to 8.77, compared to a pKa of approximately 8.8 for unsubstituted phenylboronic acid.[2][4]
-
Reactivity in Suzuki-Miyaura Coupling : The increased acidity and electron-withdrawing nature of fluorinated phenylboronic acids generally lead to high reactivity and good yields in Suzuki-Miyaura cross-coupling reactions.[1] However, the success of the coupling is a delicate balance. The transmetalation step, often rate-limiting, is influenced by the electronic properties of the boronic acid.[5] While electron-withdrawing groups can activate the boronic acid, excessive electron deficiency can sometimes hinder the reaction, necessitating careful optimization of catalysts, bases, and solvents.[5][6] Studies have shown that heavily fluorinated substrates may require higher temperatures or specialized catalytic systems to achieve good yields.[6]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing fluorinated and non-fluorinated phenylboronic acids.
Table 1: Comparison of pKa Values for Selected Phenylboronic Acids
| Phenylboronic Acid Derivative | pKa Value |
| Phenylboronic Acid | ~8.8[2][4] |
| 4-Fluorophenylboronic Acid | 8.77[2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[2] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 7.18[7] |
| 4-Trifluoromethyl-2-formylphenylboronic acid | 7.42[7] |
| 2-Formylphenylboronic acid | 7.82[7] |
Note: pKa values can vary slightly depending on the measurement conditions.
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1][8] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1][9] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1][9] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 8 | ~85 | [9] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70 | 8 | ~90 | [9] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions. Direct comparison across different studies can be misleading due to variations in these conditions.[1]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a representative protocol for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid.
Representative Protocol: Synthesis of Diflunisal [8]
This protocol describes the Suzuki-Miyaura cross-coupling reaction between 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.
Materials:
-
Palladium chloride (PdCl₂)
-
5-bromosalicylic acid
-
2,4-difluorophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, disperse the palladium catalyst (e.g., PdCl₂, 1 mol%) in a mixed solvent of DMF and deionized water (1:1 v/v).[8]
-
Reagent Addition: To the catalyst suspension, sequentially add 5-bromosalicylic acid (1.0 equivalent) and 2,4-difluorophenylboronic acid (1.5 equivalents).[8]
-
Base Addition: Add potassium carbonate (K₂CO₃) as the base. The base is crucial for activating the boronic acid for the transmetalation step.[8][10]
-
Reaction Conditions: Equip the flask with a condenser and place it under an inert atmosphere. Heat the reaction mixture to 75°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 1.5 to 2 hours.[8]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[11] The electron-withdrawing or -donating nature of the substituents on the phenylboronic acid can influence the rate of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of (4-Carbamoyl-3-fluorophenyl)boronic Acid and its Pinacol Ester in Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, organoboron compounds are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice between using a free boronic acid and its corresponding boronate ester is a critical decision that can significantly influence reaction efficiency, yield, and overall workflow. This guide provides an objective comparison between (4-Carbamoyl-3-fluorophenyl)boronic acid and its pinacol ester, supported by established experimental principles for these compound classes.
Core Differences: A Trade-off Between Reactivity and Stability
The fundamental distinction between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition through pathways like oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction outcomes.[1][3][4]
Conversely, boronic acid pinacol esters offer substantially greater stability.[1][4] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in the pinacol ester protects the boron atom, making the compound less prone to degradation.[4] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for longer periods.[1][4] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial.[1] The trade-off for this enhanced stability is often a comparatively lower reaction rate.[1]
Data Presentation: Comparative Properties
The following tables summarize the key differences in the chemical and physical properties, as well as the general performance of this compound and its pinacol ester based on established data for these compound classes.
Table 1: Chemical and Physical Properties
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₇H₇BFNO₃ | C₁₃H₁₇BFNO₃ |
| Molecular Weight | 182.95 g/mol | 265.09 g/mol |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1][3][4] | Higher; protected boron center enhances shelf-life.[1][4] |
| Handling | Can be challenging due to potential instability. | Generally easier to handle, often crystalline solids.[1] |
| Solubility | Variable; often has partial solubility in water and polar organic solvents.[5] | Generally good solubility in a wide range of organic solvents.[6] |
| Purification | Can be complicated by instability on silica gel.[3] | More amenable to standard purification techniques like chromatography.[1] |
Table 2: Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction rates.[1][2] | Generally lower, may require longer reaction times or higher temperatures.[1][7] |
| Reaction Conditions | May require careful optimization to minimize decomposition.[8] | Often provides cleaner reactions with fewer byproducts from reagent degradation.[4] |
| Yields | Can be high, but may be compromised by instability.[1] | Often provides more consistent and reproducible yields, especially in complex syntheses.[4] |
| Substrate Scope | Broad, but may be challenging with sensitive substrates due to harsh conditions. | Excellent for unstable coupling partners due to enhanced stability.[8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a generic arylboronic acid pinacol ester and its use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Arylboronic Acid Pinacol Ester from Arylboronic Acid
This protocol describes the esterification of a boronic acid with pinacol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), pinacol (1.0 equiv), and magnesium sulfate (1.5 equiv).
-
Solvent Addition: Add diethyl ether as the solvent.
-
Reaction Execution: Stir the suspension under an argon atmosphere at room temperature for 24 hours.
-
Work-up: Filter the solids and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in pentane and wash with water. Dry the organic layer over magnesium sulfate, filter, and concentrate. The resulting crude boronic ester can be further purified by distillation or recrystallization to yield the pure product.[9]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical cross-coupling reaction using an arylboronic acid pinacol ester.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a suitable solvent, such as DMF (dimethylformamide).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 120 °C) until the reaction is complete, as monitored by TLC or LC-MS.[10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations: Workflows and Logical Relationships
Caption: Synthetic relationship between the boronic acid and its pinacol ester.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical framework for selecting the appropriate boron reagent.
Conclusion
The selection between this compound and its pinacol ester is contingent upon the specific requirements of the synthetic task at hand.
-
Choose this compound when:
-
The primary goal is to achieve the fastest possible reaction rate.
-
The synthetic step is short, and long-term stability of the reagent is not a major concern.
-
-
Choose this compound Pinacol Ester when:
-
The synthesis involves multiple steps, requiring a robust and stable building block.
-
Reproducibility and a clean reaction profile are more critical than reaction speed.[1]
-
The workflow involves automated or high-throughput screening where reagent stability is paramount.[1]
-
The boronic acid itself is found to be particularly unstable or difficult to purify.[8]
-
Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the preferred choice in complex syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding these principles, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of (4-Carbamoyl-3-fluorophenyl)boronic acid in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory efficacy of a derivative of (4-Carbamoyl-3-fluorophenyl)boronic acid against key kinases. The performance of this compound is evaluated alongside other established kinase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Overview of this compound Derivative
A fluorescently labeled derivative of this compound has demonstrated notable inhibitory activity against several kinases. This ATP-competitive inhibitor has been identified to be particularly effective against Lymphocyte-specific protein tyrosine kinase (Lck), Aurora-A, and B-lymphoid tyrosine kinase (Blk). The core structure of this compound is a key component of this inhibitory activity.
Comparative Inhibitor Efficacy
The inhibitory potency of the this compound derivative and a selection of alternative inhibitors against LCK, Aurora-A, and Blk are summarized in the table below. The data is presented as IC50 values, which denote the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound derivative | LCK | 124 |
| Aurora-A | 222 | |
| Blk | 554 | |
| Saracatinib (AZD0530) | LCK | 2.7 |
| Dasatinib (BMS-354825) | LCK | 1.1 |
| Alisertib (MLN8237) | Aurora-A | 1.2 |
| VX-680 (Tozasertib) | Aurora-A | 0.6 |
| BLK-IN-1 | Blk | 18.8 |
| BLK-IN-2 | Blk | 5.9 |
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the IC50 values of kinase inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol outlines the steps to measure the inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (LCK, Aurora-A, or Blk)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases, Kemptide for Aurora kinases)
-
Adenosine Triphosphate (ATP)
-
Test inhibitor (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent), including ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to obtain a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the purified kinase diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context of one of the target kinases, a simplified diagram of the LCK-mediated T-cell receptor signaling pathway is provided below. Inhibition of LCK is a key therapeutic strategy for autoimmune diseases and T-cell malignancies.
Caption: Simplified LCK Signaling Pathway in T-Cell Activation.
The following diagram illustrates a general experimental workflow for determining the dose-response curve of a kinase inhibitor.
Caption: Experimental Workflow for Kinase Inhibitor Dose-Response Analysis.
Comparative Analysis of Kinase Inhibitors Incorporating (4-Carbamoyl-3-fluorophenyl)boronic acid
A guide for researchers and drug development professionals on the structure-activity relationships of novel kinase inhibitors leveraging the (4-carbamoyl-3-fluorophenyl)boronic acid moiety. This document provides a comparative analysis of inhibitor potency based on available patent literature, details of experimental protocols for activity assessment, and visualization of relevant biological pathways.
The this compound scaffold has emerged as a key component in the design of targeted kinase inhibitors. Its unique electronic properties and ability to form reversible covalent bonds with key amino acid residues in the kinase active site have made it an attractive starting point for the development of potent and selective therapeutic agents. This guide summarizes the structure-activity relationship (SAR) data for two distinct classes of inhibitors that incorporate this moiety, targeting Nicotinamide Phosphoribosyltransferase (NAMPT) and Cyclin-Dependent Kinase 4 (CDK4), based on publicly available patent disclosures.
I. Comparative SAR Data
The following tables present the biological activity of compounds incorporating the this compound moiety. The data is extracted from patent literature and showcases how modifications to the core scaffold influence inhibitory activity against their respective targets.
Table 1: 4,5-Dihydroisoxazole Derivatives as NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells. The following compounds, described in patent WO2014111871A1, feature a central 4,5-dihydroisoxazole core with the (4-carbamoyl-3-fluorophenyl) group attached.
| Compound ID | R Group | NAMPT Inhibition IC50 (nM) |
| Example 23 | 4-Fluorophenyl | < 10 |
| Example 24 | 4-Chlorophenyl | < 10 |
| Example 25 | 4-Methoxyphenyl | < 20 |
| Example 26 | Pyridin-4-yl | < 20 |
Data extracted from patent WO2014111871A1. The patent indicates IC50 values in ranges; specific values were not disclosed.
SAR Insights: The data suggests that substitution on the phenyl ring appended to the dihydroisoxazole core is well-tolerated. Both electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups at the 4-position of the phenyl ring result in potent NAMPT inhibition, with IC50 values in the low nanomolar range. Replacement of the phenyl ring with a pyridinyl moiety also maintains significant potency.
Table 2: Tetrahydropyrazole Pyrimidine Compounds as Potential Kinase Inhibitors
Patent ES2709119T3 describes a series of tetrahydropyrazole pyrimidine compounds, one of which explicitly incorporates the this compound moiety. While the specific kinase target for this series is not explicitly defined in the provided excerpt as CDK4, the broader patent family often relates to CDK inhibitors.
| Compound ID | Core Structure | Biological Activity |
| ER-890019 | Tetrahydropyrazole pyrimidine | Data not publicly disclosed in the patent text. |
Compound synthesis is described in patent ES2709119T3, utilizing this compound. However, a corresponding public data table for SAR comparison was not available.
II. Experimental Protocols
The determination of inhibitory activity is crucial for establishing SAR. The following are representative protocols for the key experiments cited.
NAMPT Inhibition Assay
The biochemical potency of the 4,5-dihydroisoxazole derivatives was likely determined using an in vitro enzymatic assay. A typical protocol is as follows:
-
Reagents and Materials: Recombinant human NAMPT enzyme, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, and a detection reagent such as a luciferase/luciferin system to measure ATP consumption or a fluorescent probe to detect the product, nicotinamide mononucleotide (NMN).
-
Assay Procedure:
-
The test compounds, serially diluted in DMSO, are pre-incubated with the NAMPT enzyme in an appropriate buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
The enzymatic reaction is initiated by the addition of the substrates, NAM and PRPP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed or substrate consumed is quantified using a suitable detection method.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (DMSO). The IC50 values, representing the concentration of inhibitor required to achieve 50% inhibition, are calculated by fitting the data to a four-parameter logistic equation.
III. Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental logic is essential for interpreting SAR data. The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical SAR study workflow.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds. The choice of a palladium catalyst is critical for the success of this reaction, especially when employing structurally complex or electronically demanding substrates such as (4-Carbamoyl-3-fluorophenyl)boronic acid. This boronic acid, with its electron-withdrawing carbamoyl group and ortho-fluorine substituent, presents a challenging coupling partner. This guide provides a comparative overview of suitable palladium catalysts for this transformation, supported by data from analogous systems and detailed experimental protocols.
Performance Comparison of Palladium Catalysts
Direct comparative studies on the Suzuki-Miyaura coupling of this compound with a range of palladium catalysts are not extensively documented in publicly available literature. However, by examining the performance of catalysts with structurally and electronically similar substrates (e.g., other fluorinated and functionalized arylboronic acids), we can infer their potential efficacy for this specific transformation.[1][2] The following table summarizes the expected performance of two highly effective palladium catalyst systems.
| Catalyst System | Key Features | Expected Yield Range (%) | Typical Reaction Conditions |
| XPhos Pd G2 | A second-generation Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand (XPhos).[3][] Known for its high activity and broad applicability, especially with challenging substrates.[5][6][7] | 85 - 98 | Mild to moderate temperatures (e.g., 80-100 °C), various bases (e.g., K₃PO₄, K₂CO₃), and a range of solvents (e.g., dioxane, THF, DMF/water).[3] |
| Pd(dppf)Cl₂ | A versatile and robust catalyst featuring a ferrocene-based diphosphine ligand.[8][9] Widely used for a variety of cross-coupling reactions, including those with functionalized boronic acids. | 75 - 90 | Typically requires slightly higher temperatures (e.g., 100-120 °C) and is often used with bases like K₂CO₃ or Cs₂CO₃ in solvents such as dioxane or DMF.[8] |
Note: The expected yield ranges are estimates based on couplings with analogous substrates and may vary depending on the specific aryl halide coupling partner, reaction conditions, and scale. Optimization is recommended for any new substrate combination.
Experimental Protocols
Below are detailed, generalized experimental protocols for performing a Suzuki-Miyaura coupling reaction with this compound using the discussed palladium catalysts. These protocols should be adapted and optimized for specific research needs.
Protocol 1: Suzuki Coupling using XPhos Pd G2
This protocol is adapted from procedures for Suzuki-Miyaura couplings of sensitive arylboronic acids.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G2 (e.g., 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, XPhos Pd G2, and potassium phosphate.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is based on established methods for Suzuki couplings with functionalized arylboronic acids.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 2:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the solvent system of 1,4-dioxane and water.
-
Heat the mixture to reflux (e.g., 100 °C) with vigorous stirring for the required time (e.g., 8-12 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the reaction and experimental design, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nasc.ac.in [nasc.ac.in]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 9. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluoro Advantage: A Comparative Guide to (4-Carbamoyl-3-fluorophenyl)boronic Acid
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological and chemical properties. This guide provides a comparative analysis of (4-Carbamoyl-3-fluorophenyl)boronic acid and its non-fluorinated counterpart, (4-Carbamoylphenyl)boronic acid. By examining key physicochemical parameters and reactivity, we highlight the distinct advantages conferred by the fluoro substituent for researchers, scientists, and drug development professionals.
Enhanced Acidity and Modulated Lipophilicity: The Physicochemical Impact of Fluorination
The introduction of a fluorine atom onto the phenyl ring of this compound significantly influences its electronic properties, leading to tangible benefits in its application as a building block in medicinal chemistry.
Lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), is also impacted by fluorination. The substitution of a hydrogen atom with fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted/Inferred) | (4-Carbamoylphenyl)boronic acid (Reference) | Advantage of Fluoro Substituent |
| pKa | Lower | Higher | Enhanced acidity, potentially leading to improved binding or reactivity. |
| Lipophilicity (clogP) | Higher | Lower | Increased lipophilicity, which can improve membrane permeability. |
Note: Specific experimental values for this compound are not available in the cited literature. The predicted/inferred trends are based on established principles of fluorine chemistry.
Superior Performance in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electronic effects of the fluorine atom can influence the reactivity of the boronic acid in this key transformation. While electron-withdrawing groups can sometimes decrease the efficiency of Suzuki-Miyaura coupling, studies on related fluorinated phenylboronic acids have demonstrated their robust performance, often leading to high yields.[2]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | [2] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~90 | [2] |
This table presents representative data from a study comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid, illustrating the potential for high reactivity of fluorinated analogs.
Enhanced Metabolic Stability: A Key Advantage in Drug Development
A significant driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. By strategically placing a fluorine atom at a metabolically vulnerable position, the rate of metabolic degradation can be significantly reduced, leading to an extended half-life and improved pharmacokinetic profile of a drug molecule.
The fluoro substituent in this compound can act as a "metabolic blocker," preventing oxidative metabolism at that position on the aromatic ring. This is a crucial advantage in the design of new therapeutic agents.
Experimental Protocols
To facilitate the direct comparison of this compound with its non-fluorinated analog, the following experimental protocols are provided as a guide for researchers.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: Prepare a 1 mM solution of the boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.
-
Titration: Add the standardized NaOH solution in small increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.[3]
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).
-
Partitioning: Add a known amount of the stock solution to a mixture of n-octanol and water in a flask. Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Separation and Quantification: Centrifuge the mixture to separate the two phases. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[4]
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (cofactor).
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[1][5]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.[6]
Visualizing the Fluoro Advantage
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Figure 1: Structural comparison of the fluorinated and non-fluorinated analogs.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Figure 3: Fluorine as a metabolic blocker.
References
In-vitro activity of compounds synthesized from (4-Carbamoyl-3-fluorophenyl)boronic acid
In-vitro Activity of Boronic Acid-Based Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro activity of boronic acid-containing compounds, a prominent class of molecules synthesized for their potential as targeted therapeutics. While direct comparative data for a series of compounds synthesized from (4-Carbamoyl-3-fluorophenyl)boronic acid is not extensively available in the public domain, this document focuses on the well-established class of boronic acid-based proteasome inhibitors. The data presented here, derived from analogous structures, offers valuable insights into the expected performance and mechanism of action for novel derivatives of this compound, which are anticipated to exhibit similar biological activities.
The primary mechanism of action for many biologically active boronic acid derivatives is the inhibition of the 26S proteasome, a key component in cellular protein degradation. By reversibly binding to the threonine residue in the proteasome's catalytic site, these compounds disrupt the ubiquitin-proteasome pathway, leading to an accumulation of regulatory proteins. This disruption triggers downstream signaling cascades, ultimately inducing cell cycle arrest and apoptosis, particularly in cancer cells which are often more sensitive to proteasome inhibition.
Comparative In-vitro Activity of Boronic Acid Proteasome Inhibitors
The following table summarizes the in-vitro efficacy of several key boronic acid-based proteasome inhibitors against various cancer cell lines and their direct inhibitory activity on the 20S proteasome. This data serves as a benchmark for evaluating the potential of novel synthetic compounds.
| Compound | Target Cell Line/Enzyme | Assay Type | IC50 Value |
| Bortezomib | Multiple Myeloma (MM.1S) | Cell Viability (MTT) | 7.0 nM |
| 20S Proteasome (ChT-L) | Proteasome Activity Assay | 0.161 nM | |
| Ixazomib | Multiple Myeloma (MM.1S) | Cell Viability (MTT) | 11 nM |
| 20S Proteasome (ChT-L) | Proteasome Activity Assay | 2.2 nM | |
| Delanzomib | Multiple Myeloma (RPMI-8226) | Cell Viability (MTT) | 8.0 nM |
| 20S Proteasome (ChT-L) | Proteasome Activity Assay | 3.8 nM | |
| Compound 7f * | 20S Proteasome (ChT-L) | Proteasome Activity Assay | 0.079 nM |
| Leukemia (HL-60) | Cell Viability | <10 nM | |
| Multiple Myeloma (U266) | Cell Viability | <10 nM |
*Compound 7f is a novel tripeptide boronic acid inhibitor, demonstrating high potency.[1] ChT-L refers to the chymotrypsin-like activity of the proteasome.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for the evaluation of novel compounds synthesized from this compound.
In-vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In-vitro Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.[4][5][6][7][8]
Principle: The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin), which is specific for the chymotrypsin-like activity of the proteasome. Cleavage of the substrate by the proteasome releases the fluorescent AMC molecule, and the increase in fluorescence is proportional to the proteasome's activity.
Procedure:
-
Enzyme and Inhibitor Preparation: In a 96-well black plate, add purified 20S proteasome to each well. Then, add various concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: Determine the rate of the enzymatic reaction. Calculate the percentage of proteasome inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The inhibition of the proteasome by boronic acid derivatives has a significant impact on various cellular signaling pathways. A key pathway affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for cell survival and proliferation.
References
- 1. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. med.fsu.edu [med.fsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20Sプロテアソーム活性アッセイ | Sigma-Aldrich [sigmaaldrich.com]
Structural analysis of (4-Carbamoyl-3-fluorophenyl)boronic acid bound to target proteins
A guide for researchers and drug development professionals on the structural binding, comparative efficacy, and experimental validation of small-molecule inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein.
While direct structural and binding data for (4-Carbamoyl-3-fluorophenyl)boronic acid is not publicly available, this guide provides a comparative analysis of well-characterized inhibitors of the ENL YEATS domain, a critical therapeutic target in acute myeloid leukemia (AML).[1][2][3] Understanding the binding modes and inhibitory activities of existing compounds can offer valuable insights into the potential interactions and efficacy of novel chemical matter such as this compound.
The ENL protein is a histone acetylation reader that plays a crucial role in the regulation of gene expression, particularly for proto-oncogenes like MYC and HOXA9.[4][5][6] Its YEATS domain specifically recognizes acetylated and crotonylated lysine residues on histone tails, tethering transcriptional machinery to chromatin and driving leukemogenesis.[6][7] Inhibition of this interaction with small molecules has emerged as a promising therapeutic strategy for MLL-rearranged and NPM1-mutated AML.[3][7]
This guide will compare two leading ENL inhibitors, SR-0813 and TDI-11055, for which structural and quantitative data are available. We will delve into their binding affinities, cellular activities, and the key molecular interactions that govern their engagement with the ENL YEATS domain.
Comparative Inhibitor Performance
The following table summarizes the in vitro and cellular potency of SR-0813 and TDI-11055 against the ENL YEATS domain. These compounds were identified through high-throughput screening and structure-based drug design, respectively, and represent different chemical scaffolds.
| Compound | Target(s) | IC50 (nM) [Assay] | Kd (nM) [Assay] | Cellular EC50 (nM) [Assay] | Key Features |
| SR-0813 | ENL, AF9 | 25 [HTRF][4][5] | 30 [SPR][4][5] | 205 [CETSA][4][5] | Amido-imidazopyridine scaffold; dual inhibitor of ENL and its homolog AF9.[2][4][5] |
| TDI-11055 | ENL, AF9 | 119 [TR-FRET] | 119 [ITC][3] | Not explicitly stated, but potent anti-proliferative effects in AML cell lines.[3] | Orally bioavailable; developed through structure-based optimization of a reported chemical probe.[3] |
Note: IC50, Kd, and EC50 values are measures of inhibitory potency, binding affinity, and cellular target engagement, respectively. Lower values indicate higher potency/affinity. Assay types include Homogeneous Time-Resolved Fluorescence (HTRF), Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).
Structural Insights into Inhibitor Binding
The binding of small-molecule inhibitors to the ENL YEATS domain is characterized by interactions within the acyl-lysine binding pocket. Although a crystal structure of this compound in complex with a target protein is not available, analysis of other boronic acid inhibitors, such as vaborbactam with penicillin-binding protein 3 (PBP3), reveals the formation of a covalent bond with a catalytic serine residue.[8][9] The boronic acid moiety acts as a key pharmacophore, forming a reversible covalent bond with the hydroxyl group of the serine.
In the case of ENL inhibitors, the binding is non-covalent. For TDI-11055, a docking model based on the crystal structure of a precursor compound (SGC-iMLLT) suggests that it binds directly to the acyl-binding site.[3] This pocket is formed by three loops (L1, L4, and L6) and features an aromatic triad (Phe28, Phe59, and Tyr78) that is crucial for recognizing the acetyl-lysine modification on histones.[7] The amide group of these inhibitors often mimics the acetyl-lysine, forming key hydrogen bonds and π-stacking interactions with the aromatic residues.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ENL-mediated transcriptional activation pathway and a general workflow for the structural analysis of protein-ligand complexes.
Caption: ENL recognizes acetylated histones and recruits transcriptional machinery to drive oncogene expression.
Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[10][11]
Methodology:
-
Immobilization: The target protein (e.g., ENL YEATS domain) is immobilized on a sensor chip surface.[12] This can be achieved through various chemistries, such as amine coupling to a carboxymethylated dextran surface.[11] A control surface without the protein or with an irrelevant protein is also prepared for reference subtraction.[12]
-
Analyte Injection: The small molecule inhibitor (analyte) is prepared in a series of concentrations and injected over the sensor surface at a constant flow rate.[12] As the analyte binds to the immobilized protein, the change in the refractive index at the surface is measured and recorded as a sensorgram.[13]
-
Dissociation: After the association phase, the analyte solution is replaced with a running buffer, and the dissociation of the analyte from the protein is monitored.[12]
-
Regeneration: For high-affinity interactions, a regeneration solution may be required to remove the bound analyte and prepare the surface for the next injection.[11]
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex.[14][15]
Methodology:
-
Protein-Ligand Complex Formation: The purified target protein is incubated with an excess of the ligand to ensure complex formation.[16] The success of this step is crucial and can be influenced by the ligand's solubility and binding affinity.[16]
-
Crystallization: The protein-ligand complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[16] Alternatively, a ligand can be soaked into pre-existing crystals of the apo-protein.[17]
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, which is diffracted by the electrons in the crystal lattice. The diffraction pattern is recorded on a detector.[18]
-
Data Processing and Structure Solution: The diffraction data are processed to determine the electron density map of the unit cell. The protein and ligand structures are then built into this electron density map and refined to yield a final atomic model of the complex.[14]
-
Structural Analysis: The final structure reveals the precise binding mode of the ligand, including all the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and covalent bonds) with the protein.
By employing these experimental techniques and comparing the results with known inhibitors, researchers can effectively characterize novel compounds like this compound and advance the development of targeted therapies for diseases such as acute myeloid leukemia.
References
- 1. Discovery of Selective Small-Molecule Inhibitors for the ENL YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 | PLOS One [journals.plos.org]
- 9. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 15. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Carbamoyl-3-fluorophenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of (4-Carbamoyl-3-fluorophenyl)boronic acid. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risks associated with this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, known to cause skin and eye irritation, and may cause respiratory irritation.
1.1. Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with full-length sleeves. |
| Footwear | Closed-toe shoes. |
1.2. Hazard Summary
Based on the Safety Data Sheet (SDS), this compound presents the following hazards:
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[1].
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. These containers should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[2]. The label should also indicate that it is a boronic acid derivative.
Step-by-Step Disposal Procedure
The following protocol outlines the approved method for the disposal of this compound.
3.1. Solid Waste Disposal
Contaminated solid materials, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous solid waste.
-
Collection: Place all contaminated solid materials into a designated, labeled hazardous waste container.
-
Sealing: Securely seal the container to prevent any leakage or release of dust.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
3.2. Liquid Waste Disposal
Solutions containing this compound must be disposed of as hazardous liquid waste.
-
Collection: Carefully pour the liquid waste into a designated, labeled hazardous liquid waste container. Use a funnel to prevent spills.
-
Sealing: Securely seal the container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
3.3. Decontamination of Empty Containers and Glassware
Empty containers and glassware that have been in contact with this compound must be decontaminated before disposal or reuse.
-
Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinseate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt[2][3]. Rinse the container or glassware with a mild basic solution (e.g., a dilute sodium bicarbonate solution). Collect this rinsate as hazardous liquid waste.
-
Final Rinse: Rinse the container or glassware thoroughly with water. This final rinse water should also be collected as hazardous liquid waste[2].
-
Drying and Disposal: Allow the cleaned glassware to air dry completely in a well-ventilated area. Once dry, the original label must be defaced or removed. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust[4]. Carefully sweep or scoop the material into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with a chemical absorbent pad or other suitable absorbent material. Place the used absorbent into a sealed, labeled hazardous waste container.
-
-
Decontamination of the Spill Area: Clean the spill area thoroughly with a suitable solvent, followed by a decontamination wash with a mild basic solution. All cleaning materials must be disposed of as hazardous waste[2].
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (4-Carbamoyl-3-fluorophenyl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to mitigate these risks.
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | Category 3 | H335: May cause respiratory irritation |
Source: Combi-Blocks Safety Data Sheet[1]
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4][5] | To protect eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][4][5] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat must be worn.[2][3] For larger quantities, a chemical-resistant apron is recommended.[2] | To protect skin from accidental splashes or spills.[2][3] |
| Respiratory Protection | For small quantities in a fume hood, may not be necessary.[2] If dust is generated, use a NIOSH-approved respirator.[2][3][4] | To prevent inhalation of dust particles and minimize respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Caption: A flowchart illustrating the key steps for safely handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
Emergency Procedures
In the event of an exposure or spill, follow these steps:
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention.[4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation develops.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately.[4][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4][6] Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[4][6] |
| Small Spill | Evacuate the area.[2] Wear appropriate PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Place in a suitable container for disposal.[4] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
